ML-290
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHJSDOGMSLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML-290
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML-290, also known as ML297 and VU0456810, is a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels. Its mechanism of action is centered on the direct potentiation of GIRK channels that contain the GIRK1 (Kir3.1) subunit. This activation leads to an increase in potassium ion (K+) efflux, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. Notably, the action of this compound is independent of G-protein signaling but is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2). The selectivity of this compound for GIRK1-containing channels makes it a valuable tool for studying the physiological roles of these specific channel subtypes and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.
Core Mechanism of Action
This compound acts as a direct positive allosteric modulator of GIRK channels. Its primary molecular targets are heterotetrameric GIRK channels that include the GIRK1 subunit, such as GIRK1/2, GIRK1/3, and GIRK1/4. The activation of these channels by this compound is rapid and reversible.
The functional consequence of GIRK channel activation by this compound is an increase in the outward flow of K+ ions across the cell membrane. This efflux of positive charge leads to membrane hyperpolarization, making it more difficult for the neuron to reach the threshold for firing an action potential. This reduction in neuronal excitability is the basis for the observed anti-seizure and anxiolytic effects of this compound.
A key aspect of this compound's mechanism is its independence from the canonical G-protein activation pathway. Typically, GIRK channels are activated by the binding of Gβγ subunits released from Gi/o-coupled G-protein-coupled receptors (GPCRs). However, studies have shown that this compound can activate GIRK1-containing channels even in the presence of pertussis toxin, which uncouples Gi/o proteins from their receptors, or in the presence of a Gβγ scavenger. This indicates a direct interaction of this compound with the channel protein itself.
While independent of G-proteins, the activity of this compound is dependent on the membrane phospholipid PIP2. PIP2 is a known essential cofactor for GIRK channel gating, and its presence is required for this compound to exert its potentiating effect.
Site-directed mutagenesis studies have identified two key amino acid residues in the GIRK1 subunit, phenylalanine 137 (F137) and aspartate 173 (D173), as being critical for the activity of this compound. Transferring these residues to the GIRK2 subunit, which is normally insensitive to this compound, confers sensitivity to the compound.
Quantitative Data
The following tables summarize the quantitative data for this compound's activity on various GIRK channel subunit combinations and its selectivity against other ion channels.
Table 1: Potency of this compound on GIRK Channel Subtypes (Thallium Flux Assay)
| GIRK Subunit Composition | EC50 (nM) |
| GIRK1/2 | 160 |
| GIRK1/3 | 914 |
| GIRK1/4 | 887 |
Table 2: Potency of this compound on GIRK Channel Subtypes (Whole-Cell Voltage Clamp)
| GIRK Subunit Composition | EC50 (nM) |
| GIRK1/2 | 584 |
| GIRK1/4 | 1400 |
Table 3: Selectivity of this compound
| Channel/Receptor | Activity |
| GIRK2 | Inactive |
| GIRK2/3 | Inactive |
| Kir2.1 | No effect |
| Kv7.4 | No effect |
| hERG | Weakly active (IC50 = 10 µM) |
| Panel of 61 other receptors, ion channels, enzymes, and transporters | Weakly active at ~10 µM |
Experimental Protocols
Thallium Flux Assay
This assay is a high-throughput method used to measure the activity of potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through open potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.
-
Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Cells are transiently transfected with plasmids encoding the desired GIRK channel subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). For stable cell lines, cells are selected with an appropriate antibiotic.
-
-
Assay Procedure:
-
Transfected cells are plated in 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer for approximately 1 hour at room temperature.
-
After loading, the dye solution is replaced with a chloride-free buffer.
-
The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.
-
A stimulus buffer containing thallium sulfate (B86663) and the test compound (this compound) at various concentrations is added to the wells.
-
The change in fluorescence, indicating thallium influx through open GIRK channels, is measured over time.
-
The data is analyzed to determine the EC50 value of the compound.
-
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in a single cell.
-
Cell Preparation:
-
HEK-293 cells expressing the GIRK channel subunits of interest are plated on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external solution.
-
-
Recording Setup:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution.
-
A gigaseal is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
The membrane potential is held at a specific voltage (e.g., -80 mV).
-
Voltage ramps or steps are applied to elicit channel currents.
-
This compound is applied to the cell via the perfusion system.
-
The resulting changes in current are recorded and analyzed to determine the effect of the compound on channel activity.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflows for studying this compound.
Caption: Logical relationship of this compound's mechanism.
ML-290: A Technical Guide to a Biased Allosteric Agonist of the Relaxin Family Peptide Receptor 1 (RXFP1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-290 is a potent, first-in-class, small-molecule, biased allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] As a research tool, it offers a unique opportunity to probe the therapeutic potential of activating RXFP1 with a signaling profile distinct from the endogenous ligand, relaxin. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key concepts are visualized using diagrams.
Introduction to this compound
This compound emerged from a high-throughput screening campaign as a selective agonist of human RXFP1.[3] Unlike the orthosteric peptide ligand relaxin, this compound acts allosterically, meaning it binds to a different site on the receptor to modulate its activity.[4] This allosteric binding results in biased agonism, where this compound preferentially activates a subset of the downstream signaling pathways engaged by relaxin.[4][5] This property makes this compound a valuable tool for dissecting the specific signaling cascades responsible for the diverse physiological effects of RXFP1 activation, which include anti-fibrotic and vasodilatory actions.[4][5]
Chemical Properties:
| Property | Value |
| IUPAC Name | 2-[(2-isopropoxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide |
| Molecular Formula | C24H21F3N2O5S |
| Molecular Weight | 506.50 g/mol [6] |
| CAS Number | 1482500-76-4[2][6] |
| Appearance | Solid[2] |
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity at the RXFP1 receptor.
Table 1: Potency of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | HEK293 (human RXFP1) | cAMP Production | 94 nM | [2][3] |
| EC50 | HEK293 (human RXFP1) | cAMP Production | 0.094 µM | [3] |
Table 2: Selectivity of this compound
| Receptor | Cell Line | Assay | EC50 | Reference |
| RXFP1 | HEK293 | cAMP Production | 0.094 µM | [3] |
| RXFP2 | HEK293 | cAMP Production | 1.5 µM | [3] |
Mechanism of Action and Signaling Pathways
This compound functions as a biased allosteric agonist of RXFP1. It does not compete with relaxin for binding at the orthosteric site but rather enhances relaxin's binding.[4] The biased nature of this compound's agonism is cell-type dependent, highlighting the complexity of GPCR signaling.
In HEK-293 cells expressing human RXFP1, this compound stimulates the Gαs-cAMP and p38 MAPK pathways but does not activate the cGMP or ERK1/2 pathways.[4] However, in human cardiac fibroblasts, this compound has been shown to increase cGMP accumulation.[4] Furthermore, in vascular cells, it is more potent for cGMP accumulation and p38 MAPK phosphorylation than for cAMP accumulation.[4] This differential signaling underscores the importance of characterizing its effects in relevant cellular contexts. TRUPATH BRET assays have revealed that this compound is less potent than relaxin in activating Gαi3, GαoB, and Gαs, and it does not recruit β-arrestin 1 while showing diminished activation of β-arrestin 2.[7]
Below are diagrams illustrating the signaling pathways modulated by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
Objective: To determine if this compound binds to the orthosteric site of RXFP1 and to assess its allosteric effects on radiolabeled relaxin binding.
Materials:
-
HEK-293 cells stably expressing human RXFP1
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radiolabeled relaxin (e.g., [125I]-relaxin)
-
Unlabeled relaxin
-
This compound
-
Glass fiber filters
-
Scintillation cocktail
Protocol:
-
Membrane Preparation:
-
Culture HEK-293-RXFP1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add membrane preparation, radiolabeled relaxin at a concentration near its Kd, and varying concentrations of either unlabeled relaxin (for competition curve) or this compound.
-
To determine non-specific binding, add a high concentration of unlabeled relaxin.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Analyze the competition binding data using non-linear regression to determine the Ki of unlabeled relaxin.
-
Assess the effect of this compound on radiolabeled relaxin binding to determine its allosteric properties.
-
cAMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate intracellular cyclic AMP (cAMP) production.
Materials:
-
HEK-293 cells expressing human RXFP1
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Protocol:
-
Cell Plating:
-
Seed HEK-293-RXFP1 cells in a 96-well or 384-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for this compound.
-
cGMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate intracellular cyclic GMP (cGMP) production.
Materials:
-
Relevant cell line (e.g., human cardiac fibroblasts or vascular cells)
-
Cell culture medium
-
PDE inhibitor (e.g., IBMX)
-
This compound
-
cGMP assay kit (e.g., ELISA)
Protocol:
-
Cell Plating:
-
Seed the chosen cell line in a multi-well plate and culture to the desired confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate with a PDE inhibitor.
-
Stimulate the cells with different concentrations of this compound.
-
Incubate at 37°C for the desired duration.
-
-
Detection:
-
Lyse the cells and measure intracellular cGMP levels using a cGMP ELISA kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Construct a dose-response curve and determine the EC50 of this compound for cGMP production.
-
p38 MAPK and ERK1/2 Phosphorylation Assays (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation status of p38 MAPK and ERK1/2.
Materials:
-
HEK-293 cells expressing human RXFP1
-
Cell culture medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-p38, total p38, phospho-ERK1/2, and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to near confluency.
-
Treat cells with this compound at various concentrations for a specific time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a pivotal research compound for studying the nuanced signaling of the RXFP1 receptor. Its biased allosteric agonism provides a unique pharmacological profile that can be exploited to investigate the specific downstream effects of activating this receptor. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of biased agonism at RXFP1.
References
- 1. ML290 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 6. medkoo.com [medkoo.com]
- 7. ahajournals.org [ahajournals.org]
ML-290: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Structure, Properties, and Mechanism of Action of ML-290, a Novel RXFP1 Agonist.
Introduction
This compound is a first-in-class, potent, and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1).[1][2][3] As a biased allosteric agonist, this compound presents a unique pharmacological profile, offering potential therapeutic avenues for conditions where RXFP1 activation is beneficial, such as in cardiovascular and fibrotic diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic organic compound with a well-defined chemical structure. Its identity and fundamental properties are summarized below.
| Identifier | Value |
| IUPAC Name | 2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide |
| CAS Number | 1482500-76-4[1][2] |
| PubChem CID | 56593349[4] |
| Molecular Formula | C₂₄H₂₁F₃N₂O₅S[1][2] |
| Molecular Weight | 506.49 g/mol [1] |
| Canonical SMILES | CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)S(=O)(=O)C(F)(F)F |
| InChI Key | RSYHJSDOGMSLDH-UHFFFAOYSA-N[2] |
Table 1: Chemical Identification of this compound
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 125 mg/mL (246.80 mM) | [1] |
| Storage Stability | Powder: 3 years at -20°C, 2 years at 4°C. In solvent: 6 months at -80°C, 1 month at -20°C. | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available |
Table 2: Physicochemical Properties of this compound
Mechanism of Action and Signaling Pathways
This compound functions as a biased allosteric agonist at the RXFP1 receptor.[1] This means it does not compete with the endogenous ligand, relaxin, for the primary binding site but rather binds to a distinct, allosteric site on the receptor. This interaction modulates the receptor's conformation, leading to its activation and subsequent intracellular signaling. A key characteristic of this compound is its biased agonism, whereby it preferentially activates a subset of the downstream signaling pathways typically engaged by the natural ligand.
The signaling cascade initiated by this compound is highly cell-type dependent, highlighting the complexity of RXFP1 modulation.
-
In HEK-RXFP1 cells: this compound stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) and induces the phosphorylation of p38 mitogen-activated protein kinase (p38MAPK). Notably, it does not lead to the accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) or the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).
-
In human cardiac fibroblasts (HCFs): The signaling profile shifts, with this compound promoting an increase in cGMP levels. This leads to the activation of matrix metalloproteinase-2 (MMP-2) and the inhibition of transforming growth factor-beta 1 (TGF-β1) induced phosphorylation of Smad2 and Smad3, key mediators of fibrosis.
-
In vascular endothelial and smooth muscle cells: this compound demonstrates the ability to increase both cAMP and cGMP levels.
The G-protein coupling of RXFP1 upon this compound binding has been characterized, showing strong coupling to Gαs and GαoB subunits, and weak coupling to the Gαi3 subunit. This differential coupling is a fundamental aspect of its biased signaling.
Signaling Pathway Diagrams
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of this compound's biological activity. Below are methodologies for key in vitro assays.
cAMP Production Assay
This assay quantifies the intracellular accumulation of cAMP following stimulation with this compound.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human RXFP1 (HEK-RXFP1) are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency in 96-well plates.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are then made in assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with a pre-warmed assay buffer.
-
Cells are then incubated with the various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a specified time at 37°C.
-
The reaction is terminated by cell lysis.
-
-
Detection: The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as a fold increase over the basal (unstimulated) level. EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve. The reported EC₅₀ for this compound in a cAMP production assay using human RXFP1 is 94 nM.[1][3][5]
p38MAPK Phosphorylation Assay
This assay measures the level of phosphorylated p38MAPK to assess its activation by this compound.
Methodology:
-
Cell Treatment: Cells (e.g., HEK-RXFP1 or primary vascular cells) are seeded and grown to the desired confluency. They are then treated with this compound at various concentrations for a defined period.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Detection:
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated p38MAPK (p-p38) and total p38MAPK. The signal is then detected using chemiluminescence.
-
ELISA: A sandwich ELISA format can be used with a capture antibody for total p38 and a detection antibody for p-p38.
-
-
Data Analysis: The ratio of phosphorylated p38 to total p38 is calculated to determine the extent of activation.
TGF-β1-induced Smad2/3 Phosphorylation Assay
This assay evaluates the inhibitory effect of this compound on the pro-fibrotic TGF-β1 signaling pathway.[6]
Methodology:
-
Cell Culture and Treatment: Human cardiac fibroblasts are cultured to sub-confluency and may be serum-starved prior to treatment. Cells are pre-incubated with this compound for a specific duration before stimulation with TGF-β1.
-
Cell Lysis: Following treatment, cells are lysed as described for the p38MAPK assay.
-
Detection (Western Blotting):
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Smad2 and phospho-Smad3. Antibodies against total Smad2/3 are used for normalization.
-
After washing, the membrane is incubated with a secondary antibody conjugated to HRP, and the signal is visualized.
-
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated Smad to total Smad is calculated to assess the inhibitory effect of this compound.
MMP-2 Expression Assay
This assay is used to determine the effect of this compound on the expression and activity of MMP-2, an enzyme involved in extracellular matrix remodeling.
Methodology:
-
Cell Culture and Treatment: Human cardiac fibroblasts are treated with this compound for an extended period (e.g., 24-72 hours).
-
Sample Collection: The conditioned medium is collected to measure secreted MMP-2, and cell lysates can be prepared to analyze cellular MMP-2 levels.
-
Detection:
-
Gelatin Zymography: This technique is used to detect the activity of gelatinases like MMP-2. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin. The gel is then stained, and areas of enzymatic activity appear as clear bands against a stained background.[7]
-
Western Blotting: The expression of MMP-2 protein in cell lysates or conditioned media can be quantified by Western blotting using an MMP-2 specific antibody.
-
-
Data Analysis: The intensity of the bands in zymography or Western blotting is quantified to determine the effect of this compound on MMP-2 activity or expression.
Conclusion
This compound is a valuable research tool for investigating the complex biology of the RXFP1 receptor. Its biased agonism and cell-type-specific signaling profiles offer a unique opportunity to dissect the various downstream effects of RXFP1 activation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and other biased allosteric modulators of G-protein coupled receptors. Further research is warranted to fully elucidate its in vivo efficacy and safety profile in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (ML290) | RXFP1 agonist | ProbeChem Biochemicals [probechem.com]
- 4. SID 252166534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Pharmacology and Toxicology of ML-290: A Tale of Two Molecules
The designation "ML-290" presents a critical ambiguity in scientific literature, referring to two distinct small molecules with vastly different pharmacological targets and therapeutic potentials. This technical guide provides an in-depth profile of both entities: ML290, a potent agonist of the relaxin family peptide receptor 1 (RXFP1), and ML297, a selective activator of G-protein-activated inwardly rectifying potassium (GIRK) channels. Understanding the unique pharmacology and toxicology of each is paramount for researchers in drug development.
Section 1: ML290 - A Novel RXFP1 Agonist with Anti-Fibrotic Potential
ML290 has emerged as a first-in-class, potent, and selective small-molecule agonist for the human relaxin family peptide receptor 1 (RXFP1).[1][2][3] Its activity at this receptor suggests therapeutic applications in conditions characterized by fibrosis, such as liver fibrosis and heart failure.[1][4][5]
Pharmacology
Mechanism of Action: ML290 functions as a biased allosteric agonist at the RXFP1 receptor.[4][6] This means it does not directly compete with the natural ligand, relaxin, for the orthosteric binding site but rather binds to a different site on the receptor to modulate its activity.[4] This allosteric activation leads to a biased signaling response, preferentially activating certain downstream pathways over others. In human cardiac fibroblasts, ML290 has been shown to increase cyclic guanosine (B1672433) monophosphate (cGMP) accumulation and, with chronic administration, activate matrix metalloproteinase-2 (MMP-2) expression while inhibiting TGF-β1-induced Smad2 and Smad3 phosphorylation, indicative of its anti-fibrotic properties.[4] In vascular cells, it demonstrates a preference for cGMP and p38 MAPK signaling over cAMP accumulation.[4]
In Vitro Activity: ML290 is a potent activator of human RXFP1, with a reported EC50 of 94 nM in a cAMP production assay.[1][2][3] It exhibits selectivity for RXFP1 over the related RXFP2 receptor, with an EC50 of 1.5 µM for the latter.[1] In human hepatic stellate cells, a 5 µM concentration of ML290 was shown to increase the expression of MMP1 and PPARGC1A while decreasing the expression of COL1A1, further supporting its anti-fibrotic effects.[1]
In Vivo Activity: In a mouse model of carbon tetrachloride-induced liver fibrosis, administration of ML290 at a dose of 37 mg/kg resulted in a reduction of liver fibrosis.[1]
Pharmacokinetics and ADME Profile
ML290 has been noted for its excellent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile and favorable in vivo pharmacokinetic properties.[3]
| Parameter | Value | Species | Reference |
| Aqueous Kinetic Solubility | 0.9 µg/mL (2.2 µM) for hit 1 | - | [7] |
| Liver Microsomal Stability (T1/2) | 38 min | Mouse | [7] |
Note: The provided ADME data for hit 1 is from the initial screening that led to the development of ML290. Specific quantitative ADME data for the final ML290 compound is not fully detailed in the provided results.
Toxicology
The provided search results do not contain specific toxicology data for ML290, such as LD50 values or detailed safety profiles from preclinical studies. Further investigation into dedicated toxicology studies would be required for a comprehensive assessment.
Experimental Protocols
cAMP Production Assay: To determine the potency of ML290 on RXFP1, HEK293 cells stably expressing the human RXFP1 receptor are utilized. The cells are typically incubated with varying concentrations of ML290. Following incubation, intracellular cAMP levels are measured using a commercially available assay kit, such as those based on competitive binding or fluorescence resonance energy transfer (FRET). The resulting data is then plotted to determine the EC50 value.[1]
Liver Fibrosis Mouse Model: Transgenic mice expressing human RXFP1 are treated with carbon tetrachloride (CCl4) to induce liver fibrosis. ML290 is then administered to these mice, typically via intraperitoneal injection, at a specified dose (e.g., 37 mg/kg).[1] The extent of liver fibrosis is assessed through histological analysis of liver tissue (e.g., Sirius Red staining for collagen) and by measuring biochemical markers of liver damage and fibrosis.
Signaling Pathway
Caption: Biased allosteric agonism of ML290 at the RXFP1 receptor.
Section 2: ML297 - A Selective GIRK Channel Activator for Neurological Applications
ML297 (also known as VU0456810) is the first potent, effective, and selective small-molecule activator of G-protein-activated inwardly rectifying potassium (GIRK) channels.[8][9][10] GIRK channels play a crucial role in regulating neuronal excitability, and their modulation presents a therapeutic target for neurological disorders such as epilepsy and anxiety.[8][11]
Pharmacology
Mechanism of Action: ML297 directly activates GIRK channels, with a preference for heterotetramers containing the GIRK1 subunit (e.g., GIRK1/2).[8][11] This activation is independent of G-protein-coupled receptor (GPCR) stimulation. By opening these potassium channels, ML297 causes an efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thereby reducing neuronal excitability.
In Vitro Activity: ML297 is a potent activator of GIRK1-containing channels, with reported IC50 values of 160 nM for GIRK1/2, 887 nM for GIRK1/4, and 914 nM for GIRK1/3.[11] It has been shown to be inactive on GIRK2, GIRK2/3, Kir2.1, and Kv7.4 channels, demonstrating its selectivity.[11]
In Vivo Activity: ML297 has demonstrated efficacy in animal models of epilepsy. In both pentylenetetrazole (PTZ)-induced and electroshock-induced seizure models in mice, ML297 showed equal or greater efficacy compared to the clinically used anti-seizure medication, sodium valproate.[8][10] It has also been shown to decrease anxiety-related behavior in animal models without causing sedative or addictive effects.[11]
Pharmacokinetics and ADME Profile
ML297 possesses favorable physicochemical and DMPK (Drug Metabolism and Pharmacokinetics) properties, including central nervous system (CNS) penetration.[8]
| Parameter | Value | Species | Reference |
| Solubility (DMSO) | Up to 45 mg/ml | - | [11] |
| Solubility (Ethanol) | Up to 20 mg/ml | - | [11] |
| Brain Penetrant | Yes | Rat | [8][11] |
| Plasma Tmax | - | - | - |
| Brain Tmax | 30 min (at 60 mg/kg i.p.) | Mouse | |
| Plasma Cmax | - | - | - |
| Brain Cmax | 130 nM (at 60 mg/kg i.p.) | Mouse |
Toxicology
ML297 is described as a non-toxic compound. However, detailed toxicological studies, including LD50 values and long-term safety data, are not extensively covered in the provided search results.
Experimental Protocols
Thallium Flux Assay: This high-throughput screening assay is used to measure the activity of potassium channels. Cells (e.g., HEK293) expressing the GIRK channel subunits of interest are loaded with a thallium-sensitive fluorescent dye. The addition of a thallium-containing buffer triggers an influx of thallium through open potassium channels, leading to an increase in fluorescence. The potency of ML297 is determined by measuring the fluorescence increase at various concentrations of the compound.[8]
In Vivo Epilepsy Models:
-
Pentylenetetrazole (PTZ) Model: Mice are administered a sub-convulsive dose of PTZ, a GABA-A receptor antagonist that induces seizures. ML297 is administered prior to the PTZ injection, and its ability to prevent or delay the onset of seizures is measured.[9]
-
Maximal Electroshock (MES) Model: A brief electrical stimulus is delivered to the corneas of mice to induce a tonic-clonic seizure. ML297 is administered before the electroshock, and its efficacy is determined by its ability to prevent the tonic hindlimb extension phase of the seizure.[9]
Signaling Pathway
Caption: Direct activation of GIRK channels by ML297 leading to neuronal hyperpolarization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (ML290) | RXFP1 agonist | ProbeChem Biochemicals [probechem.com]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis. | Profiles RNS [profiles.viictr.org]
- 6. ML290 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Table 13, Comparison of ADME profile for hit 1 and ML290 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 9. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. tribioscience.com [tribioscience.com]
The Differential Impact of PF-2545920 on cAMP and cGMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme responsible for the hydrolysis of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling.[1] Its high expression in the medium spiny neurons of the striatum has made it a compelling target for therapeutic intervention in neurological and psychiatric disorders.[1][2] This technical guide focuses on the effects of PF-2545920 (also known as MP-10), a potent and selective PDE10A inhibitor, on cAMP versus cGMP signaling pathways.[3][4] Through a detailed examination of its quantitative data, experimental protocols, and the underlying signaling cascades, this document aims to provide a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Analysis of PF-2545920 Activity
The inhibitory activity and selectivity of PF-2545920 are critical determinants of its biological effects. The following tables summarize the quantitative data regarding its potency and selectivity.
Table 1: In Vitro Potency of PF-2545920 against PDE10A
| Compound | Target | IC50 (nM) | Assay Condition | Reference |
| PF-2545920 | Human PDE10A | 0.37 | Recombinant enzyme expressed in Sf9 cells | [3][4] |
| PF-2545920 | Human PDE10A | 1.26 | Recombinant enzyme expressed in baculovirus-SF21 cell system | [5] |
IC50: Half-maximal inhibitory concentration
Table 2: Selectivity Profile of PF-2545920 against other Human PDE Families
| PDE Family | IC50 (nM) | Selectivity (fold) vs. PDE10A (IC50 = 0.37 nM) |
| PDE1A | >10,000 | >27,000 |
| PDE2A | 1,800 | ~4,865 |
| PDE3A | >10,000 | >27,000 |
| PDE4B | >10,000 | >27,000 |
| PDE4D | 3,400 | ~9,189 |
| PDE5A | 1,200 | ~3,243 |
| PDE6 | >10,000 | >27,000 |
| PDE7B | >10,000 | >27,000 |
| PDE8A | >10,000 | >27,000 |
| PDE9A | >10,000 | >27,000 |
| PDE11A | 7,900 | ~21,351 |
Data compiled from publicly available information.[1] The selectivity fold is calculated as IC50 (PDE-X) / IC50 (PDE10A).
Table 3: In Vivo Effects of PF-2545920 on Striatal Cyclic Nucleotide Levels in Mice
| Compound | Dose (mg/kg, s.c.) | % Increase in Striatal cGMP | % Increase in Striatal cAMP | Time Point | Reference |
| TP-10* | 3.2 | Robust Increase | Robust Increase | 30 min | [6] |
| MP-10 | 1 | ~300% (3-fold) | Not specified | Not specified | [5] |
| MP-10 | 3.2 | ~500% (5-fold) | Not specified | Not specified | [5] |
TP-10 is a closely related analog of PF-2545920. Data for direct comparison of cAMP and cGMP elevation with PF-2545920 at the same dose and time point is limited in the public domain. However, multiple sources confirm that PDE10A inhibition with this class of compounds elevates both cyclic nucleotides.[7][8]
Signaling Pathways and Experimental Workflows
The inhibition of PDE10A by PF-2545920 leads to the accumulation of both cAMP and cGMP, which in turn activate their respective downstream effector kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG).
Figure 1: PDE10A Signaling Pathway and Inhibition by PF-2545920.
The following diagram illustrates a typical experimental workflow to assess the impact of a PDE10A inhibitor on cyclic nucleotide levels and downstream signaling.
Figure 2: Experimental Workflow for Characterizing PDE10A Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline key experiments for characterizing PDE10A inhibitors like PF-2545920.
Protocol 1: In Vitro PDE10A Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)
This protocol describes a method to determine the IC50 value of an inhibitor against PDE10A using [3H]-cAMP as a substrate.
Materials:
-
Purified recombinant human PDE10A enzyme
-
[3H]-cAMP (radiolabeled substrate)
-
Yttrium silicate (B1173343) (YSi) SPA beads
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
PF-2545920 or other test compounds
-
Papaverine (as a positive control)
-
DMSO (for compound dilution)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of PF-2545920 and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Assay Reaction:
-
To each well of a 96-well plate, add the test compound or vehicle (DMSO in assay buffer).
-
Add the purified PDE10A enzyme diluted in assay buffer to each well.
-
Initiate the reaction by adding [3H]-cAMP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution containing YSi SPA beads. The beads will bind to the radiolabeled 5'-AMP product but not to the [3H]-cAMP substrate.
-
Incubate the plate at room temperature for 20-30 minutes to allow the beads to settle.
-
Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of hydrolyzed substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measurement of cAMP and cGMP in Striatal Tissue
This protocol outlines the procedure for quantifying cyclic nucleotide levels in brain tissue from animals treated with a PDE10A inhibitor.[6]
Materials:
-
Rodents (e.g., mice or rats)
-
PF-2545920 formulated for in vivo administration
-
Vehicle control
-
Liquid nitrogen
-
Tissue homogenizer
-
0.1 M HCl
-
cAMP and cGMP ELISA kits
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Animal Treatment: Administer PF-2545920 or vehicle to the animals via the desired route (e.g., subcutaneous or oral).
-
Tissue Collection: At a specified time point after administration, euthanize the animals and rapidly dissect the striatum. Immediately freeze the tissue in liquid nitrogen to stop enzymatic activity.
-
Tissue Homogenization:
-
Homogenize the frozen striatal tissue in a pre-chilled solution of 0.1 M HCl.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cyclic nucleotides.
-
-
Quantification:
-
Determine the total protein concentration of the homogenate using a BCA protein assay for normalization.
-
Follow the manufacturer's instructions for the cAMP and cGMP ELISA kits to measure the concentration of each cyclic nucleotide in the supernatant. This typically involves a competitive immunoassay where the sample competes with a labeled cyclic nucleotide for binding to a specific antibody.
-
-
Data Analysis:
-
Calculate the concentration of cAMP and cGMP in each sample based on the standard curve generated in the ELISA.
-
Normalize the cyclic nucleotide concentrations to the total protein concentration of the corresponding sample.
-
Compare the levels of cAMP and cGMP in the PF-2545920-treated group to the vehicle-treated group to determine the fold-increase.
-
Protocol 3: Western Blot Analysis of PKA and PKG Substrate Phosphorylation
This protocol describes the detection of downstream signaling activation by measuring the phosphorylation of key PKA and PKG substrates.[9][10]
Materials:
-
Striatal tissue homogenates (prepared as in Protocol 2, but with a lysis buffer containing phosphatase and protease inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies specific for phosphorylated and total forms of PKA substrates (e.g., phospho-CREB (Ser133), phospho-DARPP-32 (Thr34)) and PKG substrates.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each tissue lysate using a BCA assay.
-
Sample Preparation and Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
-
Conclusion
PF-2545920 is a highly potent and selective inhibitor of PDE10A that effectively increases the levels of both cAMP and cGMP in the striatum. While PDE10A hydrolyzes both cyclic nucleotides, the downstream consequences of its inhibition can be complex and may be influenced by the baseline levels and compartmentalization of each second messenger and their respective effector systems. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of PDE10A inhibition on cAMP and cGMP signaling and to explore the therapeutic potential of compounds like PF-2545920.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biased Agonism of ML-290 at the Relaxin Family Peptide Receptor 1 (RXFP1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of ML-290, a first-in-class, small-molecule biased allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). This document details the unique signaling properties of this compound, presenting quantitative data, experimental methodologies, and visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to this compound and Biased Agonism at RXFP1
This compound is a potent and selective agonist of the human RXFP1, a G protein-coupled receptor (GPCR), with an EC50 of 94 nM.[1] Unlike the endogenous orthosteric ligand, relaxin (RLN2), this compound acts as a biased allosteric agonist.[1][2] This means it binds to a different site on the receptor and preferentially activates a subset of the downstream signaling pathways typically engaged by relaxin.
The concept of biased agonism is of significant interest in pharmacology as it offers the potential to develop drugs that selectively activate therapeutic signaling pathways while avoiding those that cause adverse effects. This compound's signaling profile, characterized by potent anti-fibrotic and vasodilatory effects without stimulating certain proliferative pathways, exemplifies the potential of this approach.[2][3]
Quantitative Analysis of this compound's Biased Signaling
The biased agonism of this compound is evident when its signaling profile is quantitatively compared to that of the native ligand, H2 relaxin. The following tables summarize the potency (pEC50) and efficacy (Emax) of both ligands across various signaling assays in different cell types.
| Ligand | Cell Type | Assay | pEC50 | Emax | Reference |
| H2 Relaxin | HEK-RXFP1 | cAMP Accumulation | 10.3 ± 0.1 | 129.0 ± 5.8% of forskolin | [4] |
| This compound | HEK-RXFP1 | cAMP Accumulation | 6.4 ± 0.1 | 113.3 ± 1.8% of forskolin | [4] |
| H2 Relaxin | Human Cardiac Fibroblasts (HCFs) | cGMP Accumulation | 9.6 ± 0.7 | 62.3 ± 7.6% of DEA | [4] |
| This compound | Human Cardiac Fibroblasts (HCFs) | cGMP Accumulation | 7.5 ± 0.3 | 45.3 ± 4.1% of DEA | [4] |
| H2 Relaxin | Human Vascular Cells | cAMP Accumulation | ~8.5 | Not Reported | [4] |
| This compound | Human Vascular Cells | cAMP Accumulation | ~6.5 | Not Reported | [4] |
| H2 Relaxin | Human Vascular Cells | cGMP Accumulation | ~8.5 | Not Reported | [4] |
| This compound | Human Vascular Cells | cGMP Accumulation | ~7.5 | Not Reported | [4] |
| Ligand | Cell Type | Assay | pEC50 | Emax (% of H2 Relaxin) | Reference |
| H2 Relaxin | HEK-RXFP1 | p-p38MAPK | 9.7 ± 0.1 | 100% | [4] |
| This compound | HEK-RXFP1 | p-p38MAPK | 6.7 ± 0.1 | 29.8 ± 1.7% | [4] |
| H2 Relaxin | HEK-RXFP1 | p-ERK1/2 | 9.9 ± 0.1 | 100% | [4] |
| This compound | HEK-RXFP1 | p-ERK1/2 | No effect | 0% | [4] |
| H2 Relaxin | Human Vascular Cells | p-p38MAPK | ~8.5 | 100% | [4] |
| This compound | Human Vascular Cells | p-p38MAPK | ~7.5 | Not Reported | [4] |
| H2 Relaxin | Human Cardiac Fibroblasts (HCFs) | p-ERK1/2 | Potent | 100% | [4] |
| This compound | Human Cardiac Fibroblasts (HCFs) | p-ERK1/2 | No effect | 0% | [4] |
A key feature of this compound's bias is its differential engagement of G proteins and its significantly reduced ability to recruit β-arrestin.
| Ligand | Assay | Outcome | Reference |
| This compound | G Protein Coupling (TRUPATH BRET) | Strong coupling to Gαs and GαoB, weak coupling to Gαi3. Less potent than RLN2 for all. | [2][5] |
| This compound | β-arrestin Recruitment | No recruitment of β-arrestin 1, diminished activation of β-arrestin 2 compared to RLN2. | [5] |
Signaling Pathways and Visualization
The data indicates that upon binding to RXFP1, both H2 relaxin and this compound can activate Gαs-mediated signaling, leading to cAMP production. However, this compound shows a clear bias away from the p-ERK1/2 pathway and demonstrates significantly reduced β-arrestin recruitment.
Caption: Comparative signaling of H2 Relaxin and this compound at RXFP1.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are based on published reports and serve as a guide for replication and further investigation.
cAMP Accumulation Assay (HTRF)
This protocol is adapted from methods used in the characterization of small-molecule agonists for RXFP1.[6][7]
Objective: To measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK-RXFP1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Phosphodiesterase (PDE) inhibitor: Ro 20-1724.
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity).
-
Test compounds (this compound) and reference agonist (H2 Relaxin).
-
384-well or 1536-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed HEK-RXFP1 cells into assay plates at a density of 2,000-8,000 cells/well and incubate overnight at 37°C, 5% CO2.[6]
-
Compound Preparation: Prepare serial dilutions of this compound, H2 Relaxin, and controls in assay buffer.
-
Assay Initiation:
-
Add PDE inhibitor (e.g., 400 µM Ro 20-1724 in PBS) to each well.[8]
-
Add test compounds and controls to the wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.[6]
-
Detection:
-
Add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader (measuring fluorescence at 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert to cAMP concentration using a standard curve. Plot concentration-response curves to determine pEC50 and Emax values.
Caption: Workflow for the HTRF cAMP accumulation assay.
G Protein Activation Assay (TRUPATH BRET)
This protocol is based on the TRUPATH platform for measuring G protein activation.[9][10][11]
Objective: To measure the activation of specific Gα subunits (Gαs, GαoB, Gαi3) by monitoring the dissociation of the Gαβγ heterotrimer.
Materials:
-
HEK293 cells.
-
Plasmids for GPCR of interest (RXFP1), Gα-Rluc8, Gγ-GFP2, and untagged Gβ.
-
Transfection reagent (e.g., TransIT-2020).
-
Cell culture and assay reagents (e.g., Opti-MEM, DMEM).
-
Coelenterazine (B1669285) (BRET substrate).
-
384-well white, clear-bottom plates.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding RXFP1 and the TRUPATH biosensor components for the G protein of interest (e.g., Gαs-Rluc8, Gβ1, Gγ2-GFP2).
-
Cell Plating: After 24 hours, plate the transfected cells into 384-well plates.
-
Compound Addition: 24 hours after plating, add serial dilutions of test compounds (this compound, H2 Relaxin).
-
Substrate Addition: Add the BRET substrate coelenterazine to each well.
-
Data Acquisition: Immediately measure the BRET signal using a plate reader capable of simultaneously detecting donor (Rluc8) and acceptor (GFP2) emissions.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates G protein dissociation and thus activation. Plot concentration-response curves to determine potency and efficacy.
β-Arrestin Recruitment Assay (PathHunter)
This protocol describes a typical DiscoverX PathHunter β-arrestin assay.[12][13][14][15]
Objective: To quantify the recruitment of β-arrestin to the activated RXFP1 receptor.
Materials:
-
PathHunter cell line co-expressing RXFP1-ProLink (PK) and β-arrestin-Enzyme Acceptor (EA).
-
Cell Plating Reagent.
-
Test compounds (this compound) and reference agonist (H2 Relaxin).
-
PathHunter Detection Reagents.
-
384-well white assay plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Resuspend cells in Cell Plating Reagent and dispense into a 384-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Add serial dilutions of test compounds to the cells.
-
Incubation: Incubate the plate for 90-180 minutes at 37°C.
-
Detection:
-
Prepare the PathHunter Detection Reagent solution according to the manufacturer's instructions.
-
Add the detection solution to each well.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: An increase in signal indicates β-arrestin recruitment. Plot concentration-response curves to determine agonist activity.
MAPK Phosphorylation Assay (Western Blot)
This is a general protocol for detecting the phosphorylation of p38 MAPK and ERK1/2.[16][17][18][19][20]
Objective: To measure the levels of phosphorylated p38 MAPK and ERK1/2 in response to ligand stimulation.
Materials:
-
HEK-RXFP1 cells or other relevant cell types.
-
Serum-free medium for starvation.
-
Test compounds (this compound) and reference agonist (H2 Relaxin).
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Serum-starve the cells for 4-24 hours.
-
Treat cells with different concentrations of this compound or H2 Relaxin for a specified time (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Data Acquisition and Analysis:
-
Detect the chemiluminescent signal with an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion
This compound represents a significant tool for probing the pharmacology of RXFP1. Its biased agonism, characterized by the selective activation of G protein-mediated pathways (Gαs, GαoB) leading to anti-fibrotic and vasodilatory responses, while avoiding ERK1/2 activation and β-arrestin recruitment, highlights its therapeutic potential. The data and protocols presented in this guide offer a framework for further research into the nuanced signaling of RXFP1 and the development of next-generation biased agonists for cardiovascular and fibrotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of small-molecule agonists of human relaxin family receptor 1 (RXFP1) by using a homogenous cell-based cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
The Role of ML-290 in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-290, a potent and selective small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), has emerged as a significant modulator of extracellular matrix (ECM) dynamics. This technical guide provides an in-depth analysis of the current understanding of this compound's role in ECM remodeling, with a particular focus on its anti-fibrotic properties. We will explore its mechanism of action, its effects on key ECM components, and the signaling pathways it influences. This document consolidates quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers in the field of fibrosis and tissue remodeling.
Introduction: The Extracellular Matrix and Fibrosis
The extracellular matrix is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells.[1] ECM remodeling is a crucial physiological process involved in development, tissue repair, and maintenance of tissue homeostasis.[2] However, dysregulation of ECM remodeling can lead to pathological conditions, most notably fibrosis, which is characterized by the excessive deposition of ECM components, leading to tissue stiffening and organ dysfunction.[3][4] Key molecular players in fibrosis include transforming growth factor-beta (TGF-β), which stimulates the production of collagen and other matrix proteins by fibroblasts and their differentiation into myofibroblasts.[5][6]
This compound: A Small Molecule Agonist of RXFP1
This compound is a non-peptide, small molecule allosteric agonist of the human relaxin receptor, RXFP1.[7][8] Unlike the endogenous peptide ligand relaxin, this compound offers advantages such as higher stability and the ability to be administered orally, making it an attractive therapeutic candidate for chronic diseases like fibrosis.[8] this compound has been shown to replicate the anti-fibrotic effects of relaxin in various preclinical models of liver and kidney fibrosis.[7][9]
Mechanism of Action of this compound in ECM Remodeling
This compound exerts its effects on the ECM primarily through the activation of RXFP1, a G protein-coupled receptor. The downstream signaling cascades initiated by this compound counteract the pro-fibrotic signaling pathways, leading to a net reduction in ECM deposition and a promotion of matrix degradation.
Modulation of the TGF-β Signaling Pathway
A central mechanism by which this compound remodels the ECM is through its interference with the TGF-β signaling pathway, a master regulator of fibrosis.[5][6] Upon activation by this compound, RXFP1 initiates signaling cascades that lead to the inhibition of TGF-β-induced phosphorylation of Smad2 and Smad3.[10] This attenuation of the canonical Smad pathway results in decreased transcription of pro-fibrotic genes, including those encoding for collagens and other ECM components.[10]
Regulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs)
The balance between matrix-degrading enzymes, the MMPs, and their endogenous inhibitors, the TIMPs, is critical for ECM homeostasis.[11] In fibrotic conditions, this balance is often shifted towards reduced matrix degradation. This compound has been shown to up-regulate the expression of MMP-1 and MMP-2, which are key enzymes responsible for the degradation of fibrillar collagens.[10] This action helps to resolve the excessive collagen deposition characteristic of fibrosis. The effect of this compound on TIMPs is less well-characterized and warrants further investigation.
Quantitative Effects of this compound on ECM Components
Several studies have demonstrated the potent effects of this compound on reducing the expression and deposition of key ECM components in fibrotic models. The following tables summarize the available quantitative data.
Table 1: Effect of this compound on Collagen Expression
| Model System | Treatment | Target Gene/Protein | Method | Result | Reference |
| Human Hepatic Stellate Cells (LX-2) | This compound | Collagens | Gene Expression Analysis | Down-regulation | [10] |
| Human Liver Organoids | This compound | Type I Collagen | Immunofluorescence | Dramatic reduction | [7] |
| Unilateral Ureteral Obstruction (UUO) in mice | This compound (30 mg/kg, i.p.) | Collagen Genes | RNA Analysis | Reduction | [9][12] |
| Carbon tetrachloride-induced liver fibrosis in mice | This compound | Collagen content | Histological Analysis | Significant reduction | [7] |
Table 2: Effect of this compound on Other Fibrosis-Related Markers
| Model System | Treatment | Target Gene/Protein | Method | Result | Reference |
| Human Hepatic Stellate Cells (LX-2) | This compound | α-SMA, PDGF | Gene Expression Analysis | Down-regulation | [10] |
| UUO in mice | This compound (30 mg/kg, i.p.) | α-SMA, Vimentin | Protein Analysis | Potent down-regulation | [9][12] |
| Carbon tetrachloride-induced liver fibrosis in mice | This compound | α-SMA | Immunohistochemistry | Significant reduction | [7] |
| Human Cardiac Fibroblasts | This compound | Myofibroblast activation | Cellular Assay | Suppression | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's role in ECM remodeling.
In Vivo Administration of this compound in a Murine Model of Unilateral Ureteral Obstruction (UUO)
This protocol describes the induction of kidney fibrosis and subsequent treatment with this compound.
-
Animal Model: Use humanized RXFP1 knock-in mice to ensure receptor activation by this compound.[9][12]
-
UUO Surgery: Anesthetize the mice and perform a laparotomy to expose the left kidney. Ligate the left ureter at two points and cut between the ligatures. The right kidney serves as the contralateral control.
-
This compound Administration: Randomly assign mice to receive either vehicle or this compound. Administer this compound at a dose of 30 mg/kg via daily intraperitoneal injection.[9][12]
-
Tissue Collection: After the designated treatment period (e.g., 7-14 days), euthanize the mice and collect both the obstructed and contralateral kidneys for subsequent analysis.
Immunofluorescence Staining for Collagen in Tissue Sections
This protocol allows for the visualization and semi-quantitative analysis of collagen deposition in tissue sections.
-
Tissue Preparation: Fix the collected kidneys in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block non-specific binding sites with a solution containing bovine serum albumin (BSA) and normal goat serum.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody specific for the collagen type of interest (e.g., anti-Collagen I antibody).
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Western Blotting for ECM-Related Proteins
This protocol is used to quantify the expression levels of specific proteins in tissue or cell lysates.
-
Protein Extraction: Homogenize kidney tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the proteins of interest (e.g., α-SMA, Vimentin, p-Smad2/3) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Future Directions and Conclusion
This compound represents a promising therapeutic agent for the treatment of fibrotic diseases due to its ability to favorably remodel the extracellular matrix. Its mechanism of action, primarily through the activation of RXFP1 and subsequent antagonism of the TGF-β pathway, is well-supported by preclinical evidence. Future research should focus on elucidating the full spectrum of its effects on various ECM components, including a more detailed analysis of its impact on different collagen types, fibronectin, and the MMP/TIMP system. Furthermore, the potential synergistic effects of this compound with other anti-fibrotic agents warrant investigation. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in the context of ECM remodeling and fibrosis.
References
- 1. cellink.com [cellink.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. biotium.com [biotium.com]
- 4. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relaxin and Extracellular Matrix Remodeling: Mechanisms and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Metalloproteinases and Tissue Inhibitor of Metalloproteinases in Inflammation and Fibrosis of Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
Methodological & Application
Application Notes and Protocols for ML-290 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-290, also known as ML297 and VU0456810, is a potent and selective small-molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3] GIRK channels are crucial regulators of cellular excitability in various tissues, including the heart and brain, making them attractive therapeutic targets for conditions such as epilepsy and anxiety.[2][3][4] this compound exhibits selectivity for GIRK1/2 heteromers over other GIRK subtypes and various other potassium channels.[1][3]
These application notes provide a detailed protocol for the in vitro characterization of this compound and other potential GIRK channel modulators using a thallium flux assay. This high-throughput-compatible assay provides a robust and sensitive method to measure GIRK channel activation.[3][5]
Mechanism of Action: GIRK Channel Activation
GIRK channels are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs).[2][4] Upon GPCR activation, the released Gβγ subunits bind directly to the GIRK channel, leading to an influx of K+ ions (or the surrogate ion thallium, Tl+) and hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability. This compound directly activates GIRK1-containing channels, bypassing the need for GPCR activation.[2]
Quantitative Data Summary
The following table summarizes the reported potency of this compound (ML297) on various GIRK channel subunit combinations.
| Compound | Target | Assay Type | Reported IC50 (nM) | Reference |
| This compound (ML297) | GIRK1/2 | Thallium Flux | 160 | [1] |
| This compound (ML297) | GIRK1/4 | Thallium Flux | 887 | [1] |
| This compound (ML297) | GIRK1/3 | Thallium Flux | 914 | [1] |
| This compound (ML297) | GIRK2 | Thallium Flux | No effect | [1] |
| This compound (ML297) | GIRK2/3 | Thallium Flux | No effect | [1] |
Experimental Protocols
In Vitro Thallium Flux Assay for GIRK Channel Activation
This protocol describes a fluorescence-based thallium flux assay to measure the activation of GIRK channels in a high-throughput format. The assay relies on a thallium-sensitive fluorescent dye that increases in fluorescence upon Tl+ influx through open GIRK channels.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).[5][6]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Thallium-Sensitive Fluorescent Dye: e.g., Thallos-AM or similar.
-
Pluronic F-127
-
Assay Buffer (HBSS): Hanks' Balanced Salt Solution.
-
Stimulus Buffer: Assay Buffer containing thallium sulfate (B86663).
-
This compound Stock Solution: Prepared in DMSO.
-
Positive Control: A known GIRK channel activator (e.g., a relevant GPCR agonist if the cell line also expresses the receptor).
-
Negative Control: Vehicle (e.g., 0.1% DMSO in Assay Buffer).
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters and injectors.
Experimental Workflow Diagram:
Caption: Workflow of the in vitro thallium flux assay.
Detailed Protocol:
-
Cell Plating (Day 1):
-
Trypsinize and resuspend HEK293-GIRK1/2 cells in cell culture medium.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 15,000-20,000 cells per well in 40 µL of medium.[5]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading (Day 2):
-
Prepare the dye loading solution by reconstituting the thallium-sensitive dye (e.g., Thallos-AM) in DMSO and Pluronic F-127, and then diluting it in Assay Buffer (HBSS) to the final working concentration.
-
Carefully remove the cell culture medium from the wells.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plate at room temperature in the dark for 60-90 minutes.
-
-
Compound Addition:
-
During the dye loading incubation, prepare a serial dilution of this compound in Assay Buffer. Also, prepare positive and negative control solutions.
-
After incubation, gently wash the cells twice with 20 µL of Assay Buffer to remove extracellular dye.
-
Add 10 µL of the diluted this compound or control compounds to the respective wells.
-
-
Thallium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[5][6]
-
Inject 10 µL of Stimulus Buffer containing thallium sulfate into each well.
-
Continue to record the fluorescence intensity kinetically for 90-120 seconds.[5][6]
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx.
-
Calculate the initial rate of fluorescence change (slope) after the addition of the thallium stimulus.
-
Normalize the data to the negative control (vehicle) and plot the response as a function of the this compound concentration.
-
Determine the EC50 value by fitting the concentration-response curve with a suitable nonlinear regression model.
-
Signaling Pathway Diagram
Caption: GIRK channel activation pathway.
References
- 1. tribioscience.com [tribioscience.com]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 4. The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 435014 - Measurement of GPCR-mediated thallium flux through GIRK channels: Dose-Response Testing - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for ML-290 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-290 is a pioneering, potent, and selective small-molecule agonist for the human relaxin family peptide receptor 1 (RXFP1).[1][2] As a biased allosteric agonist, this compound activates RXFP1, initiating a cascade of intracellular signaling events with significant therapeutic potential, particularly in the context of fibrosis and inflammation.[1][3][4] These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments, enabling researchers to effectively investigate its biological functions and therapeutic applications.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Comments | Reference |
| EC50 | 94 nM | Human RXFP1 expressing cells | Potency for RXFP1 activation (cAMP production assay). | [1][5] |
| Selectivity | EC50 for RXFP2 = 1.5 µM | Human RXFP1 vs. RXFP2 | Demonstrates selectivity for RXFP1 over the related RXFP2. | [5] |
| Effective Concentration | 250 nM | THP-1 cells expressing human RXFP1 | Induced expression of Vascular Endothelial Growth Factor (VEGF). | [5] |
| Effective Concentration | 5 µM | Primary human hepatic stellate cells | Increased expression of MMP1 and PPARGC1A, and decreased COL1A1 expression. Showed anti-fibrotic gene expression at 24 and 72 hours. | [1][5] |
Signaling Pathway
The activation of RXFP1 by this compound triggers a complex network of intracellular signaling pathways. A primary mechanism involves the coupling of RXFP1 to Gs proteins, leading to the activation of adenylyl cyclase (AC), which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to changes in gene transcription. Additionally, RXFP1 signaling can involve G-protein βγ subunits that activate phosphatidylinositol-3-kinase (PI3K), leading to the activation of protein kinase C zeta (PKCζ) and Akt (Protein Kinase B). These pathways can further modulate cellular processes, including the production of nitric oxide (NO).
Caption: Simplified signaling pathway of this compound upon binding to its receptor, RXFP1.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the required amount of this compound powder and DMSO based on the molecular weight of this compound.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: Before treating cells, the this compound stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
General Cell Culture Treatment with this compound
Objective: To treat cultured cells with this compound to study its biological effects.
Materials:
-
Cultured cells of interest (e.g., HEK293 cells expressing RXFP1, primary hepatic stellate cells)
-
Complete cell culture medium
-
This compound stock solution
-
Sterile cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in the appropriate culture vessel at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight (for adherent cells) in a humidified incubator at 37°C with 5% CO₂.
-
The next day, prepare the treatment medium by diluting the this compound stock solution into fresh, pre-warmed complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the prepared treatment medium (with this compound or vehicle control) to the respective wells or flasks.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific endpoint being measured.
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell lysis for protein or RNA extraction, or a functional assay).
Caption: General workflow for treating cultured cells with this compound.
cAMP Production Assay
Objective: To quantify the intracellular cAMP levels in response to this compound treatment as a measure of RXFP1 activation.
Materials:
-
Cells expressing RXFP1
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Lysis buffer (provided in the kit or compatible with the assay)
-
White or clear 96-well plates suitable for the assay readout
Procedure:
-
Seed cells in a 96-well plate and allow them to grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and a positive control (e.g., forskolin) in serum-free medium. Also, prepare a vehicle control.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at 37°C.
-
After incubation, lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
Analyze the data by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Gene Expression Analysis by RT-qPCR
Objective: To measure changes in the expression of target genes (e.g., anti-fibrotic genes like MMP1, or pro-fibrotic genes like COL1A1) following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Following treatment with this compound for the desired duration (e.g., 24 or 72 hours), wash the cells with PBS and lyse them directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a thermal cycler.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to the vehicle control, normalized to the housekeeping gene.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow good laboratory practices and adhere to safety guidelines.
References
Application Notes and Protocols: ML-290 in a Lung Fibrosis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and compromised respiratory function.[1][2] A key mediator in the pathogenesis of fibrosis is Transforming Growth Factor-beta (TGF-β), which promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen production.[1][3][4] ML-290 is a potent and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). The natural ligand for RXFP1, relaxin, has demonstrated significant anti-fibrotic properties in various preclinical models, including those for lung fibrosis.[1][2][5] Mechanistically, relaxin has been shown to counteract the pro-fibrotic effects of TGF-β by inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGF-β signaling cascade.[1][6][7]
Due to its favorable pharmacokinetic profile and specificity for the human RXFP1 receptor, this compound presents a promising therapeutic candidate for IPF.[8] However, the lack of cross-reactivity with the rodent RXFP1 receptor necessitates the use of specialized humanized animal models for in vivo evaluation.[8][9] This document provides detailed application notes and protocols for the use of this compound in a bleomycin-induced lung fibrosis model using humanized RXFP1 knock-in mice.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by activating the RXFP1 receptor, which in turn modulates the canonical TGF-β signaling pathway. In the context of lung fibrosis, TGF-β1 binds to its receptor complex (TβRI/II), leading to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to induce the transcription of pro-fibrotic genes, including various collagens and alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[1]
Activation of RXFP1 by this compound has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2 and Smad3 in human pulmonary arterial smooth muscle cells.[7] This inhibitory action effectively blunts the downstream signaling cascade, leading to a reduction in myofibroblast differentiation and extracellular matrix deposition.
References
- 1. Relaxin and Its Role in the Development and Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‐fibrotic actions of relaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxin Regulates Myofibroblast Contractility and Protects against Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Relaxin in fibrotic ligament diseases: Its regulatory role and mechanism [frontiersin.org]
- 5. Relaxin induces an extracellular matrix-degrading phenotype in human lung fibroblasts in vitro and inhibits lung fibrosis in a murine model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML-290 in Liver Fibrosis Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen.[1][2][3] This process disrupts the normal liver architecture and can progress to cirrhosis and liver failure.[3][4] A key cellular event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs), which transform from quiescent, vitamin A-storing cells into proliferative, contractile myofibroblasts responsible for producing the bulk of the ECM.[5][6][7][8]
ML-290 is a small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1).[9] The relaxin-RXFP1 signaling pathway has demonstrated significant anti-fibrotic effects.[10] Studies have shown that this compound can replicate the protective functions of the relaxin peptide, demonstrating therapeutic potential in pre-clinical models of liver fibrosis by affecting extracellular matrix remodeling and cytokine signaling.[9][11][12]
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the anti-fibrotic efficacy of this compound, covering both in vitro and in vivo models.
Mechanism of Action: this compound in Attenuating Liver Fibrosis
Chronic liver injury from various sources (e.g., toxins, viral infections, metabolic disorders) leads to hepatocyte damage.[3] This triggers an inflammatory response and the release of pro-fibrotic mediators, most notably Transforming Growth Factor-beta (TGF-β).[5][8] TGF-β is a potent activator of HSCs.[13] Upon activation, HSCs undergo a phenotypic switch to myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA) and a dramatic increase in the synthesis and deposition of Type I and Type III collagen.[3][14]
This compound acts as an agonist for the G protein-coupled receptor RXFP1. Activation of RXFP1 signaling in HSCs counteracts the pro-fibrotic cascade. It has been shown to inhibit collagen synthesis and reduce the expression of fibrotic markers, thereby attenuating the overall fibrotic response.[9][10]
Figure 1: Signaling pathway of this compound anti-fibrotic action.
Experimental Design and Protocols
A multi-tiered approach, combining in vitro and in vivo models, is essential for robustly evaluating the anti-fibrotic potential of this compound.
Part 1: In Vitro Evaluation
In vitro models are crucial for dissecting the direct cellular and molecular effects of this compound on hepatic stellate cells.
1.1. Cell Models:
-
LX-2 Cells: An immortalized human hepatic stellate cell line, widely used for studying the mechanisms of liver fibrosis.[14]
-
Primary Human HSCs: Provide a more physiologically relevant model but are more challenging to culture and maintain.
-
Human Liver Organoids: Offer a 3D model with multiple cell types to study complex interactions. Fibrosis can be induced with agents like lipopolysaccharide (LPS).[9][11]
1.2. Experimental Workflow:
Figure 2: Workflow for in vitro testing of this compound.
1.3. Quantitative Data Summary: In Vitro Models
| Parameter | Cell Line (LX-2) | Human Liver Organoids | Primary HSCs |
| Inducing Agent | TGF-β1 | Lipopolysaccharide (LPS) | TGF-β1 |
| Typical Concentration | 5-10 ng/mL[13] | 10 µg/mL[11] | 5-10 ng/mL |
| This compound Treatment | Dose-response (e.g., 1 nM - 10 µM)[11] | Dose-response (e.g., 1 nM - 1 µM)[11] | Dose-response (e.g., 1 nM - 10 µM) |
| Incubation Time | 24 - 48 hours[10] | 4 - 7 days[11] | 24 - 72 hours |
| Key Readouts | α-SMA, COL1A1, TIMP1, TGF-β | Collagen I staining | α-SMA, COL1A1 |
Part 2: In Vivo Evaluation
In vivo models are indispensable for assessing the therapeutic efficacy, pharmacokinetics, and safety of this compound in a complex biological system.
Important Note: this compound is an agonist for the human RXFP1 receptor and does not activate the rodent equivalent. Therefore, in vivo studies must be conducted in mice with a knock-in of the human RXFP1 gene.[11]
2.1. Animal Models of Liver Fibrosis:
-
Carbon Tetrachloride (CCl4) Induced Fibrosis: A widely used toxicant-induced model. CCl4 is metabolized by cytochrome P450 in hepatocytes, leading to the formation of free radicals that cause lipid peroxidation, cell death, inflammation, and subsequent fibrogenesis.[6][15][16]
-
Bile Duct Ligation (BDL) Induced Fibrosis: A surgical model of cholestatic liver injury. Ligation of the common bile duct leads to bile acid accumulation, hepatocyte injury, inflammation, and robust periportal fibrosis.[17][18][19][20]
2.2. Experimental Workflow:
Figure 3: Workflow for in vivo testing of this compound.
2.3. Quantitative Data Summary: In Vivo Models
| Parameter | CCl4 Model | BDL Model |
| Animal Strain | Human RXFP1 Knock-in (e.g., C57BL/6 background) | Human RXFP1 Knock-in (e.g., C57BL/6 background) |
| Induction Method | Intraperitoneal (IP) injection of CCl4 (diluted in oil) | Surgical ligation of the common bile duct |
| Dosage/Frequency | 0.5 - 2.0 mL/kg, twice or three times a week[15][16][21][22] | N/A |
| Duration | 4 - 11 weeks[15][21][22] | 3 - 4 weeks[17][19] |
| This compound Dosage | 15 - 30 mg/kg, daily IP injection[10] | 15 - 30 mg/kg, daily IP injection |
| Key Readouts | Serum ALT/AST, Sirius Red staining, Hydroxyproline (B1673980) content, α-SMA, COL1A1 expression | Serum ALT/AST/Bilirubin, Sirius Red staining, Hydroxyproline content, α-SMA, COL1A1 expression |
Detailed Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl4) Induced Liver Fibrosis in Mice
-
Animal Acclimation: Acclimate male humanized RXFP1 knock-in mice (8-10 weeks old) for at least one week under standard housing conditions.
-
Group Allocation: Randomly divide mice into groups: Vehicle Control, CCl4 + Vehicle, and CCl4 + this compound.
-
Fibrosis Induction: Prepare a 10-20% solution of CCl4 in a vehicle like corn oil or olive oil. Administer 1.0 mL/kg body weight via intraperitoneal (IP) injection three times per week for 8-11 consecutive weeks.[15] The vehicle control group receives oil only.
-
This compound Treatment: Begin this compound administration (e.g., 30 mg/kg, IP, daily) either prophylactically (at the start of CCl4 treatment) or therapeutically (after fibrosis is established, e.g., after 4 weeks).[10] The CCl4 + Vehicle group receives the drug vehicle daily.
-
Monitoring: Monitor animal body weight and health status regularly.
-
Euthanasia and Sample Collection: At the end of the study period (e.g., 11 weeks), euthanize mice. Collect blood via cardiac puncture for serum analysis (ALT, AST). Perfuse the liver with PBS, then excise and weigh it. Section the liver for histology, snap-freeze in liquid nitrogen for molecular analysis, and store at -80°C.
Protocol 2: Sirius Red Staining for Collagen Visualization
This technique specifically stains collagen fibers, allowing for visualization and quantification of fibrosis.[23]
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[24]
-
Staining: Immerse slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes at room temperature.[25]
-
Washing: Briefly rinse slides in two changes of 0.5% acetic acid solution to remove unbound dye.
-
Dehydration and Mounting: Dehydrate the sections quickly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.[24]
-
Imaging and Analysis: Visualize under a bright-field or polarized light microscope. Collagen fibers will appear red or, under polarized light, as yellow-orange (Type I) or green (Type III) birefringent fibers.[23] Quantify the stained area using image analysis software (e.g., ImageJ).
Protocol 3: Hydroxyproline Assay for Total Collagen Quantification
Hydroxyproline is an amino acid largely restricted to collagen, making its quantification a reliable measure of total collagen content.[26][27][28]
-
Tissue Homogenization: Weigh a portion of frozen liver tissue (~50-100 mg) and homogenize in distilled water.
-
Hydrolysis: Transfer a known volume of homogenate (e.g., 100 µL) to a pressure-resistant, screw-top tube. Add an equal volume of concentrated (10N) NaOH. Tightly seal the vial and hydrolyze at 120°C for 1 hour.[29]
-
Neutralization: Cool the samples on ice. Neutralize by adding an equal volume of 10N HCl.[29]
-
Oxidation: In a new tube or 96-well plate, add 2-20 µL of the hydrolyzed sample. Add 100 µL of an oxidizing solution (e.g., Chloramine-T reagent) and incubate for 20 minutes at room temperature.[29][30]
-
Color Development: Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 20 minutes. A chromophore will develop.[29]
-
Measurement: Cool samples and read the absorbance at 560 nm using a microplate reader.[29]
-
Quantification: Calculate the hydroxyproline concentration based on a standard curve prepared using known concentrations of hydroxyproline. Collagen content is estimated by multiplying the hydroxyproline content by a conversion factor (typically ~6.6-7.5).[26]
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from ~20-30 mg of frozen liver tissue using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (COL1A1, ACTA2 [α-SMA], TIMP1, TGFB1) and a housekeeping gene (e.g., GAPDH, ACTB).[31][32][33][34]
-
Thermal Cycling: Run the reaction on a real-time PCR cycler.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Table of Mouse Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG |
| Acta2 (α-SMA) | GCTGGTGATGATGCTCCCA | GCCCATTCCAACCATTACTCC |
| Timp1 | CTTGGCTTCCTCTGGTTCC | GGTCCGTCCACAAAGAGTG |
| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG |
| Gapdh | GAATACGGCTACAGCAACAGG | GGTCTGGGATGGAAATTGTG |
(Note: Primer sequences should always be validated for specificity and efficiency before use.)
Protocol 5: Western Blot for Protein Analysis
-
Protein Extraction: Homogenize ~30-50 mg of frozen liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against α-SMA (1:1000), Collagen Type I (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.[35][36]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control.[36]
References
- 1. Liver Fibrosis: Mechanistic Concepts and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cellular Mechanisms of Liver Fibrosis [frontiersin.org]
- 3. LIVER FIBROSIS: Pathophysiology and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and molecular mechanisms in the pathogenesis of liver fibrosis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Hepatic Stellate Cells for the Treatment of Liver Fibrosis by Natural Products: Is It the Dawning of a New Era? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver Fibrosis: From Basic Science towards Clinical Progress, Focusing on the Central Role of Hepatic Stellate Cells [mdpi.com]
- 8. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SAT-035 Small Molecule Allosteric Agonist of Relaxin Receptor Ml290 Demonstrates Antifibrotic Properties in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of 3-HBI on Liver Fibrosis via the TGF-β/SMAD2/3 Pathway on the Human Hepatic Stellate Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Fibrotic Effects of DL-Glyceraldehyde in Hepatic Stellate Cells via Activation of ERK-JNK-Caspase-3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 16. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 18. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Machine Learning and Experimental Validation Identified Ferroptosis Signature and Innovative Biomarkers (ESR1 and GSTZ1) in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. crimsonpublishers.com [crimsonpublishers.com]
- 26. icams.ro [icams.ro]
- 27. quickzyme.com [quickzyme.com]
- 28. m.youtube.com [m.youtube.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cdn-links.lww.com [cdn-links.lww.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Application Notes and Protocols for ML-290 Administration in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-290 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor that is activated by acidic conditions, a hallmark of the tumor microenvironment (TME). The acidic TME is known to promote tumor progression, metastasis, and resistance to therapies. Recent studies have implicated GPR68 in regulating the tumor immune microenvironment. For instance, in preclinical melanoma models, the absence of GPR68 in host cells was associated with reduced tumor growth and increased infiltration of CD8+ T cells, suggesting that GPR68 may play a role in suppressing anti-tumor immunity.[1][2] This makes GPR68 an attractive therapeutic target in oncology, and this compound a valuable tool for investigating the therapeutic potential of GPR68 modulation.
Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), provide a powerful preclinical platform to evaluate the efficacy of immunotherapies in a system that better recapitulates human immune responses.[3] The administration of this compound in humanized mouse models bearing human tumors can, therefore, provide critical insights into its potential as a cancer therapeutic, particularly in the context of immuno-oncology.
These application notes provide a detailed protocol for the administration of this compound to humanized mouse models for preclinical oncology research, based on available in vivo data and standard laboratory procedures.
GPR68 Signaling Pathway
Activation of GPR68 by extracellular protons or an agonist like this compound initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets to elicit a cellular response.
Experimental Protocols
1. Preparation of this compound Formulation
-
Disclaimer: The following is a general protocol for preparing a small molecule for in vivo administration. The exact formulation for the reported 30 mg/kg IP injection of this compound is not publicly available. It is recommended to perform small-scale solubility and stability tests before preparing the final dosing solution.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Based on a common formulation for in vivo studies, a vehicle consisting of DMSO, PEG400, Tween 80, and saline can be used. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Calculate the required amount of this compound for the desired final concentration. For a 30 mg/kg dose in a 25 g mouse with an injection volume of 10 µL/g (250 µL total volume), the required concentration is 3 mg/mL.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the this compound powder completely. Vortex or sonicate briefly if necessary.
-
Add the PEG400 and vortex to mix thoroughly.
-
Add the Tween 80 and vortex until the solution is homogenous.
-
Finally, add the sterile saline or PBS and vortex thoroughly to create a clear, homogenous solution.
-
Prepare the formulation fresh on the day of injection.
-
2. Administration of this compound to Humanized Mice
-
Animal Models:
-
Immunodeficient mice (e.g., NSG, NOG) engrafted with human CD34+ hematopoietic stem cells or peripheral blood mononuclear cells.
-
Tumor implantation (e.g., subcutaneous or orthotopic) with a human cancer cell line or patient-derived xenograft (PDX). Tumor growth should be established before the commencement of treatment.
-
-
Materials:
-
This compound formulation
-
Sterile 1 mL syringes
-
Sterile needles (27-30 gauge)
-
70% ethanol
-
Animal scale
-
Calipers for tumor measurement
-
-
Experimental Workflow Diagram:
-
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.
-
Allow the this compound formulation to reach room temperature before injection.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse securely. One common method is to grasp the loose skin over the shoulders and neck.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location is chosen to avoid the cecum and bladder.[4]
-
Insert a 27-30 gauge needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.[1][2]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[4]
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule:
-
The optimal dosing schedule for this compound in a cancer model has not been established. A starting point could be daily or every-other-day administration for a period of 2-4 weeks, based on the tumor growth rate and the animal's tolerance.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse 2-3 times per week.
-
-
3. Endpoint Analysis
-
At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice according to approved institutional protocols.
-
Collect tumors, spleens, and blood for further analysis.
-
Tumor Analysis:
-
Measure the final tumor weight and volume.
-
Perform immunohistochemistry (IHC) to analyze the infiltration of human immune cells (e.g., CD4+, CD8+ T cells, macrophages) into the tumor.
-
Conduct flow cytometry on single-cell suspensions of the tumor to quantify different immune cell populations.
-
-
Systemic Immune Response:
-
Analyze the composition of human immune cells in the spleen and peripheral blood by flow cytometry to assess the systemic effects of this compound treatment.
-
Quantitative Data
As there is no publicly available data on the efficacy of this compound in humanized mouse cancer models, the following tables are provided as templates for data presentation.
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (30 mg/kg IP)
| Parameter | Value | Unit |
| Cmax | ~1300 | ng/mL |
| Tmax | 0.25 | h |
| AUC | Data not available | ng*h/mL |
| t1/2 | Data not available | h |
Note: This data is from a pharmacokinetic study in non-tumor-bearing, non-humanized mice and should be used as a reference only.
Table 2: Template for Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle Control | N/A | N/A | |||
| This compound (dose) | |||||
| Positive Control |
Table 3: Template for Body Weight Monitoring
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | |||
| This compound (dose) | |||
| Positive Control |
Table 4: Template for Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | % of CD45+ cells | % of CD3+ T cells among CD45+ | % of CD8+ T cells among CD3+ | % of CD4+ T cells among CD3+ | CD8+/CD4+ Ratio |
| Vehicle Control | |||||
| This compound (dose) | |||||
| Positive Control |
The administration of the GPR68 agonist this compound in humanized mouse models represents a promising approach to investigate a novel therapeutic strategy in immuno-oncology. The provided protocols and application notes offer a framework for conducting such preclinical studies. Researchers should optimize the formulation, dosing schedule, and endpoint analyses based on their specific tumor model and experimental goals. Careful monitoring of animal welfare and detailed analysis of both tumor- and immune-related endpoints will be crucial for elucidating the therapeutic potential of this compound.
References
- 1. Frontiers | G protein-coupled receptor GPR68 inhibits lymphocyte infiltration and contributes to gender-dependent melanoma growth [frontiersin.org]
- 2. G protein-coupled receptor GPR68 inhibits lymphocyte infiltration and contributes to gender-dependent melanoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for ML-290 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ML-290, a small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1), for efficacy studies. The protocols detailed below are based on preclinical studies in humanized mouse models, which are necessary as this compound does not activate the rodent RXFP1 receptor.[1][2][3]
Introduction to this compound
This compound is a potent and selective small molecule agonist of the human RXFP1.[1][2] RXFP1 activation has shown therapeutic potential in various conditions, including fibrosis and cardiovascular diseases.[1][4][5] Due to its species-specific activity, in vivo efficacy studies of this compound require the use of genetically modified mice expressing the human RXFP1 gene (hRXFP1 knock-in mice).[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo efficacy studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Pulmonary Hypertension Mouse Model [4]
| Parameter | Vehicle Control | This compound (10 mg/kg/day, i.p.) | This compound (30 mg/kg/day, i.p.) |
| Right Ventricular Systolic Pressure (RVSP) | Increased | Attenuated | Dose-dependently attenuated |
| Right Ventricular Hypertrophy | Increased | Attenuated | Dose-dependently attenuated |
| Pulmonary Arteriolar Muscularization | Increased | Attenuated | Dose-dependently attenuated |
Table 2: In Vivo Efficacy of this compound in a Liver Fibrosis Mouse Model [2]
| Parameter | Vehicle Control | This compound (15 mg/kg/day, daily injection) | This compound (30 mg/kg/day, daily injection) |
| Liver Collagen Content | Increased | Significantly Reduced | Significantly Reduced |
| Alpha-Smooth Muscle Actin (α-SMA) Expression | Increased | Significantly Reduced | Significantly Reduced |
| Cell Proliferation around Portal Ducts | Increased | Significantly Reduced | Significantly Reduced |
Table 3: In Vivo Pharmacokinetic / Pharmacodynamic Study of this compound [3]
| Parameter | Vehicle Control | This compound (40 mg/kg, two i.p. injections at 3-hour intervals) |
| Serum Osmolality | Baseline | Substantially Reduced |
Signaling Pathway of this compound (via RXFP1)
This compound acts as a biased allosteric agonist at the RXFP1 receptor.[6] Upon binding, it initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic AMP (cAMP).[6] RXFP1 can also couple to other G proteins, leading to the activation of phosphoinositide 3-kinase (PI3K) and subsequent downstream signaling. This compound has been shown to stimulate both cAMP and cGMP accumulation.[6]
Caption: Signaling pathway of this compound via the RXFP1 receptor.
Experimental Protocols
In Vivo Efficacy in a Pulmonary Hypertension Model
This protocol is adapted from studies demonstrating the efficacy of this compound in a Sugen 5416/hypoxia-induced pulmonary hypertension model in humanized RXFP1 knock-in mice.[4]
Experimental Workflow:
Caption: Experimental workflow for pulmonary hypertension efficacy study.
Materials:
-
Humanized RXFP1 knock-in mice
-
Sugen 5416 (SU5416)
-
Hypoxia chamber (10% O2)
-
This compound
-
Vehicle (e.g., DMSO, PEG400, saline)
-
Equipment for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
-
Equipment for invasive hemodynamic measurements
-
Histology equipment and reagents
Procedure:
-
Acclimate humanized RXFP1 knock-in mice to the housing conditions.
-
Induce pulmonary hypertension by administering SU5416 (20 mg/kg, s.c.) once weekly and exposing the mice to chronic hypoxia (10% O2) for 3 weeks.
-
Concurrently with the induction, administer this compound (10 or 30 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection.
-
At the end of the 3-week period, perform invasive hemodynamic measurements to assess right ventricular systolic pressure (RVSP).
-
Euthanize the mice and collect the heart and lungs.
-
Assess right ventricular hypertrophy by calculating the Fulton's Index (ratio of the right ventricle weight to the left ventricle plus septum weight).
-
Perform histological analysis of the lung tissue to evaluate pulmonary vascular remodeling.
In Vivo Efficacy in a Liver Fibrosis Model
This protocol is based on studies investigating the anti-fibrotic effects of this compound in a carbon tetrachloride (CCl4)-induced liver fibrosis model in humanized RXFP1 knock-in mice.[2]
Experimental Workflow:
Caption: Experimental workflow for liver fibrosis efficacy study.
Materials:
-
Humanized RXFP1 knock-in mice
-
Carbon tetrachloride (CCl4)
-
Olive oil (or other suitable vehicle for CCl4)
-
This compound
-
Vehicle for this compound
-
Equipment for intraperitoneal (i.p.) or other appropriate route of injection
-
Histology equipment and reagents (e.g., Sirius Red stain, antibodies for α-SMA and Ki-67)
Procedure:
-
Acclimate humanized RXFP1 knock-in mice to the housing conditions.
-
Induce liver fibrosis by repeated administration of CCl4 (dose and frequency to be optimized based on the severity of fibrosis required).
-
Administer this compound (15 or 30 mg/kg/day) or vehicle daily during the CCl4 induction period.[2]
-
At the end of the study period, euthanize the mice and collect liver tissue.
-
Assess the extent of liver fibrosis by quantifying collagen content using Sirius Red staining.
-
Evaluate the activation of hepatic stellate cells by measuring the expression of α-SMA through immunohistochemistry.
-
Determine the level of cell proliferation in the liver by Ki-67 staining.
Conclusion
This compound demonstrates significant in vivo efficacy in preclinical models of pulmonary hypertension and liver fibrosis. The provided protocols and data serve as a valuable resource for researchers planning to investigate the therapeutic potential of this novel RXFP1 agonist. It is crucial to use humanized RXFP1 knock-in mice for these studies due to the species-specific nature of this compound. Further dose-response studies and investigation into different administration routes may be warranted to fully characterize the in vivo profile of this compound for various disease indications.
References
- 1. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. SAT-035 Small Molecule Allosteric Agonist of Relaxin Receptor Ml290 Demonstrates Antifibrotic Properties in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effect of ML-290 on the TGF-β Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-290 is a potent and selective small-molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Emerging evidence suggests that this compound exerts anti-fibrotic effects by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. These application notes provide a summary of the known effects of this compound on TGF-β signaling, detailed protocols for relevant assays, and a discussion of the potential mechanism of action.
Mechanism of Action
This compound is known to directly activate GIRK channels, which are critical for regulating cellular excitability in various tissues, including the heart and brain. The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis, such as collagen and other extracellular matrix components.
Recent studies have shown that this compound can inhibit the TGF-β1-induced phosphorylation of SMAD2 and SMAD3 in human cardiac fibroblasts. While the precise molecular mechanism linking GIRK channel activation by this compound to the inhibition of SMAD phosphorylation is not yet fully elucidated, it represents a promising avenue for therapeutic intervention in fibrotic diseases.
Quantitative Data
The following table summarizes the quantitative data on the effect of this compound on TGF-β1-induced SMAD phosphorylation in human cardiac fibroblasts (HCFs).
| Treatment Condition | Concentration | Effect on p-Smad2 and p-Smad3 | Reference |
| TGF-β1 | 2 ng/mL | Increased phosphorylation of Smad2 and Smad3 | [1] |
| This compound + TGF-β1 | 1 µM + 2 ng/mL | Inhibited TGF-β1-induced increases in p-Smad2 and p-Smad3 to a level similar to that of 0.1 µM H2 relaxin. | [1] |
| H2 Relaxin + TGF-β1 | 0.1 µM + 2 ng/mL | Inhibited TGF-β1-induced increases in p-Smad2 and p-Smad3. | [1] |
| This compound (alone) | 1 µM | No significant effect on p-Smad2 or p-Smad3 in the absence of TGF-β1. | [1] |
| H2 Relaxin (alone) | 0.1 µM | No significant effect on p-Smad2 or p-Smad3 in the absence of TGF-β1. | [1] |
Data are from 4 independent experiments performed in duplicate.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical TGF-β signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western blot analysis of Smad2/3 phosphorylation.
Experimental Protocols
Culture of Human Cardiac Fibroblasts (HCF)
This protocol is adapted from commercially available HCF culture protocols.
Materials:
-
Human Cardiac Fibroblasts (HCF)
-
Fibroblast Growth Medium
-
Trypsin/EDTA solution
-
Trypsin Neutralizing Solution
-
DPBS (Ca++- and Mg++-free)
-
Poly-L-lysine-coated culture flasks (T-75)
-
Sterile water
Procedure:
-
Prepare Culture Flask: Aseptically coat a T-75 flask with poly-L-lysine (2 µg/cm²). Rinse twice with sterile water and add 15-20 mL of Fibroblast Growth Medium.
-
Thaw Cells: Thaw the cryopreserved vial of HCFs in a 37°C water bath.
-
Plate Cells: Gently resuspend the cells and add the contents of the vial to the prepared T-75 flask.
-
Incubation: Incubate at 37°C in a 5% CO₂ incubator.
-
Medium Change: Change the medium the next day and then every 2-3 days until the culture reaches 70-80% confluency.
-
Subculturing: When cells reach 80-90% confluency, wash with DPBS, detach with Trypsin/EDTA, neutralize with Trypsin Neutralizing Solution, centrifuge, and resuspend in fresh medium for plating into new flasks.
Western Blot for Phospho-Smad2 and Phospho-Smad3
This protocol is a general guideline for detecting phosphorylated SMAD proteins.
Materials:
-
Cultured HCFs
-
TGF-β1 (recombinant human)
-
This compound
-
Serum-free culture medium
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Smad2 (Ser465/467) and anti-phospho-Smad3 (Ser423/425))
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate HCFs and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat with this compound (e.g., 1 µM) or vehicle for 1-2 hours.
-
Stimulate with TGF-β1 (e.g., 2 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies against p-Smad2 and p-Smad3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize p-Smad levels to total Smad or a loading control like GAPDH.
-
Discussion and Future Directions
The inhibitory effect of this compound on the TGF-β/SMAD pathway presents a novel therapeutic strategy for fibrotic diseases. The provided data demonstrates a clear attenuation of TGF-β1-induced SMAD2/3 phosphorylation in the presence of this compound.
The exact mechanism by which GIRK channel activation by this compound leads to the inhibition of TβRI's kinase activity on SMAD2/3 remains an active area of investigation. Potential hypotheses include:
-
Alteration of Membrane Potential and Ion Fluxes: GIRK channel activation leads to potassium efflux and hyperpolarization of the cell membrane. This change in the electrochemical gradient could indirectly affect the activity of membrane-bound receptors and associated signaling complexes, including the TGF-β receptor complex.
-
Downstream Signaling Cascades: GIRK channel activation can modulate intracellular signaling pathways beyond changes in membrane potential. For instance, G-protein beta-gamma subunits (Gβγ), which can be modulated by GIRK activity, are known to interact with and regulate various downstream effectors. It is plausible that a Gβγ-mediated signaling cascade initiated by this compound could intersect with and inhibit components of the TGF-β pathway.
-
Non-canonical TGF-β Pathway Crosstalk: TGF-β can also signal through non-SMAD pathways, such as MAPK/ERK, PI3K/AKT, and Rho-like GTPase pathways. It is possible that this compound-induced GIRK activation modulates one of these non-canonical pathways, which in turn feeds back to inhibit the canonical SMAD pathway.
Further research is warranted to elucidate the precise molecular events connecting GIRK channel activation to the observed effects on TGF-β signaling. This could involve investigating the role of Gβγ subunits, exploring changes in intracellular second messengers upon this compound treatment, and examining the impact of this compound on non-canonical TGF-β signaling pathways. A deeper understanding of this mechanism will be crucial for the development of this compound and similar compounds as targeted anti-fibrotic therapies.
References
Troubleshooting & Optimization
ML-290 solubility in DMSO and cell media
Welcome to the technical support center for ML-290. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ARA 290, is a synthetic 11-amino acid peptide derived from erythropoietin (EPO).[1][2] It is a selective agonist of the innate repair receptor (IRR), which is a complex of the erythropoietin receptor (EPOR) and the β-common receptor (βcR or CD131).[3][4] Unlike EPO, this compound does not stimulate red blood cell production (erythropoiesis).[1][2] Its mechanism of action involves activating anti-inflammatory and tissue-protective signaling pathways, making it a subject of research for conditions like neuropathic pain.[1][2][3] this compound is also investigated in the context of G protein-coupled receptor 68 (GPR68) activation. GPR68 is a proton-sensing receptor that, when activated, can stimulate an increase in intracellular calcium via the Gq signaling pathway.[5][6]
Q2: How should I dissolve this compound to make a stock solution?
A2: this compound should first be dissolved in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[7] For many compounds, preparing a 10 mM stock solution in anhydrous DMSO is a standard starting point.[8][9] Always refer to the product-specific datasheet for any particular instructions.
Q3: My this compound powder vial appears empty. Is there a problem?
A3: This is a common occurrence, especially with small quantities of lyophilized compounds. The product may be present as a thin, transparent film or a small amount of powder at the bottom or on the walls of the vial.[7] To use the compound, add the recommended solvent (e.g., DMSO) directly to the vial, then vortex or sonicate to ensure the entire product is fully dissolved.[7]
Q4: Can I dissolve this compound directly in cell culture media or PBS?
A4: Direct dissolution of many organic compounds and peptides in aqueous solutions like cell culture media or Phosphate-Buffered Saline (PBS) can be challenging.[7] It is strongly recommended to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental medium to achieve the desired final concentration.[7]
Q5: What is the maximum recommended concentration of DMSO for my cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many protocols recommending less than 0.1%.[7][10] Studies have shown that while concentrations of 0.1% and 0.5% DMSO may be safe for some cell lines, concentrations of 5% and 10% are generally cytotoxic.[10] It is critical to run a vehicle control experiment containing the same final concentration of DMSO as your test conditions to assess its effect on the cells.[7]
Q6: How should I store the this compound stock solution?
A6: For long-term storage, DMSO stock solutions should be stored at -20°C or -80°C.[7] It is best practice to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[7][8]
Data Summary Tables
Table 1: Solubility and Stock Solution Recommendations
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Use anhydrous/high-purity DMSO for best results.[8] |
| Stock Concentration | 1-10 mM | A 10 mM stock is common for creating working solutions.[9] |
| Final DMSO in Media | ≤ 0.5% (v/v) | Aim for <0.1% if possible; always run a vehicle control.[10] |
| Storage of Stock | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[7] |
Table 2: Properties of this compound (ARA 290)
| Property | Description | Reference |
| Molecular Type | Synthetic 11-amino acid peptide | [1] |
| Target | Innate Repair Receptor (IRR) | [4] |
| Associated Target | GPR68 | [5][6] |
| Primary Action | Selective Agonist | [1] |
| Key Biological Effects | Anti-inflammatory, Tissue-protective | [2][3] |
| Erythropoietic Activity | None | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in DMSO. | Insufficient solvent or low-quality DMSO. | 1. Ensure you are using anhydrous, high-purity DMSO. 2. Gently warm the solution in a water bath (e.g., 37°C). 3. Use sonication to aid dissolution.[7] |
| Precipitate forms after diluting DMSO stock into cell media. | The compound's solubility limit in the aqueous medium has been exceeded. | 1. Vortex the solution vigorously.[7] 2. Gently warm the solution to 37°C and sonicate briefly.[7] 3. Prepare a more dilute intermediate solution before the final dilution. 4. Ensure the final concentration does not exceed the compound's aqueous solubility. |
| Inconsistent experimental results. | 1. Degradation of this compound in stock solution. 2. Instability in cell culture media. 3. Cellular metabolism. | 1. Use fresh aliquots of your DMSO stock for each experiment to avoid degradation from freeze-thaw cycles.[8] 2. Prepare working solutions fresh just before use. 3. Conduct stability tests in your specific cell culture medium (with and without serum/cells) to assess degradation over your experiment's time course.[8] |
| Toxicity observed in vehicle control group. | DMSO concentration is too high for the cell line being used. | 1. Reduce the final concentration of DMSO in your assay (e.g., from 0.5% to 0.1%).[10] 2. Perform a dose-response curve for DMSO alone on your cells to determine the maximum tolerated concentration. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Prepare 10 mM DMSO Stock Solution:
-
Bring the vial of this compound powder and a vial of anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided (Molecular Weight will be on the datasheet).
-
Add the calculated volume of DMSO directly to the this compound vial.
-
Vortex the vial for 1-2 minutes until the solid is completely dissolved. If needed, sonicate the vial in a water bath for 5-10 minutes.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots in sterile, low-binding microtubes.
-
Store the aliquots at -20°C or -80°C for long-term use.[7]
-
-
Prepare Working Solution for Cell-Based Assay (Example for 10 µM final):
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium (e.g., DMEM + 10% FBS) to 37°C.[8]
-
Perform a serial dilution. For example, to get a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you can add 1 µL of the stock solution to 999 µL of the pre-warmed cell culture medium.
-
Vortex the working solution immediately and thoroughly to prevent precipitation.[7]
-
Add the appropriate volume of this working solution to your cells. For example, if you add 10 µL of this 10 µM solution to cells in 90 µL of media, the final concentration will be 1 µM. Always calculate dilutions based on your specific experimental volumes.
-
Important: Prepare a vehicle control by performing the same dilution steps with DMSO only into your cell culture medium.
-
Visualizations
Caption: GPR68 signaling pathway activated by this compound.
Caption: Workflow for preparing and using this compound.
References
- 1. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Renoprotective capacities of non-erythropoietic EPO derivative, ARA290, following renal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
ML-290 stability in experimental conditions
Welcome to the technical support center for ML-290. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of this compound, a potent and selective small-molecule agonist of the human relaxin family peptide receptor 1 (RXFP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). Its primary mechanism of action is to bind to and activate RXFP1, mimicking the effects of the endogenous ligand, relaxin. This activation initiates a cascade of intracellular signaling events, primarily through the Gs protein-cAMP pathway, leading to various physiological responses.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in 100% DMSO to a desired high concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Store this stock solution in small aliquots at -80°C.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous media. What should I do?
A4: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound. This is often due to the compound's low solubility in aqueous environments. Please refer to the "Troubleshooting Guide: Compound Precipitation" section below for detailed solutions.
This compound Stability Data
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Below is a summary of its stability in common experimental buffers at room temperature.
| Buffer Condition | Time Point | % Remaining this compound |
| Assay Buffer (DMEM, 1% FBS, 1x Pen/Strep) | 0 hours | 100% |
| 24 hours | ~95% | |
| 48 hours | ~90% | |
| PBS+ Buffer (DPBS, 1 mM CaCl2, 0.5 mM MgCl2, 0.05% BSA, 0.005% Tween 20) | 0 hours | 100% |
| 24 hours | ~98% | |
| 48 hours | ~95% |
Data is estimated from graphical representation in the cited literature and should be considered an approximation.[1]
Experimental Protocols
Protocol: In Vitro cAMP Assay using this compound
This protocol outlines a general procedure for measuring cyclic AMP (cAMP) levels in cells expressing RXFP1 in response to this compound stimulation, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing human RXFP1 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white opaque plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture RXFP1-expressing cells to ~80% confluency.
-
Harvest cells and resuspend in stimulation buffer to the desired concentration (e.g., 300,000 cells/mL).
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in stimulation buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 10 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Assay:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted this compound or vehicle control to the respective wells.
-
Seal the plate and incubate at room temperature for 30 minutes.
-
Following incubation, add 5 µL of the cAMP-d2 solution (diluted in lysis buffer as per the kit instructions) to each well.
-
Add 5 µL of the anti-cAMP cryptate solution (diluted in lysis buffer) to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value from the curve.
-
Troubleshooting Guides
Troubleshooting Guide: Compound Precipitation
Issue: this compound precipitates out of solution when diluted from a DMSO stock into aqueous buffers or cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Perform a dose-response experiment to determine the optimal working concentration that does not cause precipitation. Start with a lower concentration range. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution. | Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add the intermediate stock to the pre-warmed (37°C) aqueous medium while gently vortexing. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions. |
| Interaction with Media Components | Components in the cell culture media, such as salts or proteins, may interact with this compound and reduce its solubility. | If possible, try different media formulations. Alternatively, consider using a simpler buffer, like PBS, for short-term experiments if it does not affect cell viability. The addition of a small amount of BSA (e.g., 0.1%) to the buffer can sometimes help to keep hydrophobic compounds in solution. |
| pH of the Medium | The solubility of a compound can be pH-dependent. | While altering the pH of cell culture media is generally not recommended, for in vitro assays using buffers, you can test a range of pH values to find the optimal solubility for this compound. |
Troubleshooting Guide: Inconsistent Assay Results
Issue: High variability in results between replicate wells or experiments.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dissolution | The this compound stock solution may not be fully dissolved, leading to inaccurate concentrations in subsequent dilutions. | Ensure the compound is completely dissolved in DMSO by vortexing thoroughly. Visually inspect the solution for any particulate matter. |
| Compound Adsorption | Hydrophobic compounds can adsorb to plastic surfaces of pipette tips and plates, leading to a lower effective concentration. | Use low-retention pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your buffers, if compatible with your assay. |
| Cell Clumping | Aggregated cells will not respond uniformly to the compound, leading to variable results. | Ensure you have a single-cell suspension before plating. If clumping is an issue, you may need to optimize your cell dissociation protocol or add an anti-clumping agent to the culture medium.[2][3] |
| Degradation of this compound | If working solutions are prepared and left at room temperature for extended periods, the compound may degrade. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Keep solutions on ice during the experiment whenever possible. |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the RXFP1 signaling pathway and a typical experimental workflow for an in vitro cell-based assay using this compound.
Caption: RXFP1 Signaling Pathway Activated by this compound.
Caption: Workflow for an In Vitro cAMP Assay with this compound.
References
Technical Support Center: ML297-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML297, a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels.
Frequently Asked Questions (FAQs)
Q1: What is ML297 and what is its primary mechanism of action?
A1: ML297 (also known as VU0456810) is the first potent and selective small-molecule activator of the GIRK potassium channel.[1] It directly activates GIRK channels that contain the GIRK1 subunit.[1][2] Unlike traditional GPCR-mediated activation, ML297's mechanism does not require the Gβγ subunits of G-proteins, although it does require the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[3][4]
Q2: What is the selectivity profile of ML297?
A2: ML297 is highly selective for GIRK channels containing the GIRK1 subunit. It effectively activates heterotetramers such as GIRK1/2 and GIRK1/4.[1] It shows a complete inability to modulate the activity of cells expressing GIRK2 homomers or GIRK2/3 heteromers.[1][5] ML297 has been tested against other potassium channels and shows low potency for inhibiting the hERG channel (IC50 ~ 10 μM) and was inactive on Kir2.1 and Kv7.4.[1]
Q3: What are the recommended storage and handling conditions for ML297?
A3: For long-term storage, ML297 stock solutions in DMSO should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[5] It is crucial to handle the compound according to the supplier's instructions to ensure its stability and activity.
Q4: What are the known pharmacokinetic properties of ML297?
A4: In vitro studies have shown that ML297 has good solubility (17.5 μM) and high metabolism in mouse liver microsomes.[1] It has modest plasma protein binding.[1] These properties, while suboptimal for long-term therapeutic use, are suitable for in vivo proof-of-concept studies.[1] A single major metabolite, resulting from the oxidation of the 3-methyl moiety, has been identified and is inactive on GIRK channels.[1]
Troubleshooting Guides
Problem 1: No or weak current response after applying ML297 in whole-cell patch-clamp experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect GIRK subunit expression | Confirm that the cell line used for the experiment expresses GIRK1-containing channels (e.g., GIRK1/2, GIRK1/4). ML297 does not activate GIRK2 or GIRK2/3 channels.[1][5] |
| Low ML297 concentration | The EC50 for ML297 is approximately 160-233 nM.[1][3][5] Ensure the final concentration applied to the cells is sufficient to elicit a response (a maximal response is typically seen at 10 μM).[3] |
| Compound degradation | Prepare fresh dilutions of ML297 from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Depletion of membrane PIP2 | The activity of ML297 is dependent on the presence of PIP2.[3] Ensure that the intracellular solution contains ATP to support PIP2 synthesis and that experimental conditions do not lead to PIP2 depletion. |
| Voltage-clamp protocol issues | Record whole-cell currents at a holding potential of -70 mV in an extracellular solution with elevated potassium (e.g., 20 mM K+).[1] Ensure the quality of the seal and whole-cell configuration are optimal. |
Problem 2: Slow washout of the ML297-evoked current.
| Possible Cause | Troubleshooting Step |
| Inherent properties of ML297 | The washout of ML297 is known to be a slow process, potentially requiring nearly a minute for the current to return to baseline.[1] |
| Insufficient perfusion rate | Increase the flow rate of the washout solution to ensure rapid exchange of the extracellular medium around the recorded cell. |
| Compound accumulation | If performing multiple applications, ensure a sufficient washout period between applications to allow the current to fully return to baseline before reapplying the compound. |
Problem 3: Inconsistent results in in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Poor solubility of the dosing solution | ML297 has limited aqueous solubility. For intraperitoneal (i.p.) injections, ensure proper formulation. A common vehicle is a solution containing DMSO, PEG300, Tween-80, and saline.[5] Always visually inspect the solution for precipitation before administration. |
| Metabolic instability | ML297 is rapidly metabolized in vivo.[1] The timing of behavioral or electrophysiological assessments post-dosing is critical. Consider the compound's half-life when designing the experimental timeline. |
| Incorrect dosage | For anti-epileptic studies in mice, a dose of 60 mg/kg (i.p.) has been shown to be effective.[1][5] Dose-response studies may be necessary to determine the optimal dose for your specific model and endpoint. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of ML297
| Parameter | Value | Channel Subtype | Assay Type | Reference |
| EC50 | ~160 nM | GIRK1/2 | Thallium Flux | [1][5][6] |
| EC50 | 233 ± 38 nM | GIRK1/2 | Whole-cell patch-clamp | [3] |
| Activity | Inactive | GIRK2 | Thallium Flux | [1] |
| Activity | Inactive | GIRK2/3 | Thallium Flux | [5] |
| IC50 (hERG inhibition) | ~10 µM | hERG | Radioligand binding | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of ML297
| Parameter | Value | Species | Reference |
| Aqueous Solubility | 17.5 µM | - | [1] |
| Plasma Protein Binding (fu) | 0.026 | Mouse | [1] |
| Liver Microsome Metabolism (ClHEP) | 88 mL/min/kg | Mouse | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing ML297 effects on HEK-293 cells expressing GIRK channels.[1][2]
-
Cell Preparation: Plate HEK-293 cells stably expressing the desired GIRK channel subunits onto glass coverslips 24-72 hours before recording.
-
Solutions:
-
Extracellular Solution (20K): 140 mM NaCl, 20 mM KCl, 2 mM MgCl2, 0.5 mM CaCl2, 10 mM HEPES (pH adjusted to 7.4).
-
Intracellular Solution: 130 mM KCl, 20 mM NaCl, 5.46 mM MgCl2, 5 mM EGTA, 10 mM HEPES (pH adjusted to 7.4).
-
-
Recording:
-
Use borosilicate glass electrodes with a resistance of 5-7 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
Record baseline current in the 20K extracellular solution.
-
Apply ML297 (diluted in 20K solution from a DMSO stock) using a local superfusion system. The onset of the current is rapid (approx. 2 seconds).[1]
-
To test for inhibition, co-apply a nonselective inward rectifier potassium channel blocker like Barium (Ba2+, 2 mM).[1]
-
Initiate washout by perfusing with the 20K extracellular solution. Note that washout can be slow (up to 1 minute).[1]
-
Protocol 2: Thallium Flux Assay
This high-throughput screening-compatible assay measures GIRK channel activity by detecting the influx of thallium (Tl+), a surrogate for K+.[6]
-
Cell Plating: Plate HEK-293 cells expressing the GIRK channel subunits of interest in a 384-well plate.
-
Loading: Incubate the cells with a thallium-sensitive fluorescent dye.
-
Compound Addition: Add serial dilutions of ML297 to the wells.
-
Thallium Stimulation: Add a stimulus buffer containing Tl+ to the wells.
-
Signal Detection: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates Tl+ influx through open GIRK channels.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 of ML297.
Visualizations
Caption: Canonical vs. ML297-mediated GIRK channel activation pathway.
Caption: General workflow for an in vitro ML297 experiment.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
Technical Support Center: GPR139 Agonist Activity in Rodent Models
Disclaimer: Publicly available scientific literature and pharmacological databases do not contain information on a GPR139 agonist designated ML-290. Consequently, there is no specific data to address why this particular compound might be inactive in rodent models.
This technical support guide is designed to provide a general framework for researchers encountering species-specific differences in the activity of GPR139 agonists. It offers potential troubleshooting steps and experimental protocols to investigate such discrepancies.
Frequently Asked Questions (FAQs)
Q1: My novel GPR139 agonist is potent on the human receptor in vitro, but shows no activity in my rodent model. What are the potential reasons?
Several factors could contribute to this observation:
-
Pharmacokinetic (PK) Issues: The compound may have poor absorption, rapid metabolism, or low brain penetration in the rodent species.
-
Species-Specific Receptor Pharmacology: Although GPR139 is highly conserved, minor differences in the amino acid sequence between human and rodent orthologs could alter the binding pocket and affect agonist potency or efficacy.
-
Target Engagement: The compound may not be reaching the GPR139 receptor in the brain at a sufficient concentration to elicit a response.
-
Physiological Differences: The downstream signaling pathways and physiological responses mediated by GPR139 may differ between humans and rodents, leading to a different in vivo phenotype. For instance, even with similar in vitro potency for the agonist JNJ-63533054 across species, different effects on locomotor activity have been noted between rats and mice, suggesting possible speciation in GPR139 physiology.[1]
Q2: How can I troubleshoot the lack of in vivo activity of my GPR139 agonist?
A systematic approach is recommended. Refer to the troubleshooting workflow diagram below for a visual guide. Key steps include:
-
Confirm In Vitro Potency on Rodent Receptors: Test your agonist on cell lines expressing the specific mouse or rat GPR139 ortholog to rule out species-selective pharmacology at the receptor level.
-
Conduct Pharmacokinetic Studies: Profile your compound in the rodent species being used for in vivo experiments. Measure plasma and brain concentrations over time after administration to determine if the compound is absorbed and crosses the blood-brain barrier.
-
Assess Target Engagement: Use techniques like ex vivo receptor occupancy assays to confirm that your compound is binding to GPR139 in the brain at the administered doses.
Troubleshooting and Experimental Guides
Quantitative Data Summary
When investigating species differences, it is crucial to organize your pharmacological data systematically. Use the following table as a template to compare the potency and efficacy of your GPR139 agonist across different species.
| Parameter | Human GPR139 | Mouse GPR139 | Rat GPR139 |
| Binding Affinity (Ki) | |||
| Radioligand Binding | |||
| Functional Potency (EC50) | |||
| Calcium Mobilization | |||
| IP1 Accumulation | |||
| In Vivo Efficacy | |||
| Behavioral Model 1 | N/A | ||
| Behavioral Model 2 | N/A | ||
| Pharmacokinetics | |||
| Brain Cmax (dose) | N/A | ||
| Plasma Half-life | N/A |
Experimental Protocols
1. Calcium Mobilization Assay
This assay is used to determine the functional potency of an agonist on Gq-coupled receptors like GPR139 by measuring changes in intracellular calcium.[2][3][4]
-
Cell Culture: Seed cells (e.g., HEK293 or CHO) stably or transiently expressing the GPR139 ortholog of interest into black, clear-bottom 96-well or 384-well plates.[3] Allow cells to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer. Incubate for 30-60 minutes at 37°C.[2] For cell lines with active organic anion transporters, include probenecid (B1678239) in the loading buffer to improve dye retention.[2][3]
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the GPR139 agonist.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the agonist to the wells and immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
2. Radioligand Binding Assay
This assay measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand.[5][6][7]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPR139 ortholog of interest or from rodent brain tissue.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable GPR139-specific radioligand, and varying concentrations of the unlabeled test compound (your agonist).
-
Incubation: Incubate the plate for a sufficient time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
References
- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Overcoming ML-290 Species Selectivity Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML-290. The information provided here will help you navigate the challenges arising from the species selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small-molecule agonist for the human relaxin family peptide receptor 1 (RXFP1).[1] RXFP1 is a G-protein coupled receptor (GPCR) and the cognate receptor for the peptide hormone relaxin.[1][2] this compound was developed as a therapeutic candidate for conditions where relaxin has shown beneficial effects, such as acute heart failure.[1][3]
Q2: What is the known species selectivity of this compound?
This compound exhibits significant species selectivity. It is a potent agonist of human, macaque, and pig RXFP1.[4] However, it does not activate rodent (mouse and rat) RXFP1 and can act as a partial inverse allosteric agonist or antagonist at the mouse receptor.[5][6] Guinea pig RXFP1 shows a very low response to this compound only at high concentrations, while rabbit RXFP1 appears to be non-functional with respect to relaxin binding and activation.[4]
Q3: What is the molecular basis for this compound's species selectivity?
The species-specific activity of this compound is primarily due to amino acid differences in the transmembrane domains and extracellular loops of the RXFP1 receptor.[4] Studies involving chimeric human-mouse RXFP1 receptors have identified that amino acid variations in the third extracellular loop (ECL3) are responsible for the lack of agonism in the mouse receptor.[4] A key motif, G659/T660, within the ECL3 of human RXFP1 has been identified as crucial for the agonist activity of this compound.[7][8]
Q4: Can I use this compound in my mouse or rat models?
Direct administration of this compound to wild-type mice or rats to study its agonist effects on RXFP1 will not be effective and may produce misleading results due to its antagonistic properties at the rodent receptor.[5][6]
Q5: Are there any animal models where this compound is effective?
Yes. Besides primates and pigs, a key solution for in vivo studies is the use of "humanized" RXFP1 mice.[2][5] In these genetically modified mice, the endogenous mouse Rxfp1 gene is replaced with the human RXFP1 gene. These mice express the human receptor and respond to this compound, providing a valuable preclinical model to investigate its therapeutic effects.[2][5][6][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: No agonist effect of this compound observed in mouse or rat cell lines.
-
Cause: This is expected behavior. This compound does not activate the native mouse or rat RXFP1 receptor.[4][5]
-
Solution:
-
Confirm Receptor Species: Ensure your cell line expresses the human RXFP1 receptor. If using standard mouse or rat cell lines, they will not respond to this compound as an agonist.
-
Use Human Cells: Switch to human cell lines that endogenously express RXFP1 (e.g., human cardiac fibroblasts, vascular endothelial cells) or use a cell line recombinantly expressing human RXFP1 (e.g., HEK293-hRXFP1).[3][10]
-
Humanized Mouse Cells: If available, use primary cells derived from humanized RXFP1 mice.
-
Issue 2: Unexpected inhibitory or inverse agonist effects of this compound in rodent systems.
-
Cause: this compound can act as a partial inverse allosteric agonist at the mouse RXFP1 receptor, suppressing basal or relaxin-induced activation.[5]
-
Troubleshooting Steps:
-
Co-treatment with Relaxin: To confirm antagonistic activity, pre-incubate your rodent cells with this compound before stimulating with relaxin. A decrease in the relaxin-induced response would confirm the antagonistic effect.
-
Re-evaluate Experimental Model: If your research goal is to study RXFP1 agonism, wild-type rodent models are not suitable for this compound. Consider the alternatives mentioned in Issue 1.
-
Issue 3: Inconsistent results in in vivo studies with humanized RXFP1 mice.
-
Cause: Variability can arise from several factors, including compound stability, administration route, and animal handling.
-
Troubleshooting Steps:
-
Verify Genotype: Always confirm the genotype of your humanized RXFP1 mice before starting an experiment.
-
Compound Formulation and Administration: this compound has good in vivo stability and can be administered via intraperitoneal injection or oral gavage.[6][9][11] Ensure consistent and accurate dosing.
-
Pharmacokinetics: Be aware of the pharmacokinetic profile of this compound. It has a reported half-life of approximately eight hours in mouse plasma and heart.[6]
-
Positive Controls: Include a positive control group treated with relaxin to ensure the humanized receptor is functional in your model.
-
Quantitative Data Summary
Table 1: Species Selectivity of this compound at the RXFP1 Receptor
| Species | This compound Activity on RXFP1 | Reference |
| Human | Agonist | [1][5] |
| Rhesus Macaque | Agonist | [4] |
| Pig | Agonist | [4] |
| Mouse | Antagonist / Partial Inverse Agonist | [5][6] |
| Rat | No Agonist Activity | [4] |
| Guinea Pig | Very Low Agonist Response at High Concentrations | [4] |
| Rabbit | No Relaxin Binding or Activation Detected | [4] |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Determine this compound Agonism
This protocol is designed to measure the activation of RXFP1 by assessing the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP).
Materials:
-
HEK293 cells stably transfected with human RXFP1 (HEK-hRXFP1).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
This compound stock solution (in DMSO).
-
Human relaxin-2 (as a positive control).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Procedure:
-
Cell Seeding: Seed HEK-hRXFP1 cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and relaxin in assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the diluted compounds (this compound or relaxin) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Phospho-ERK1/2 (pERK) Assay
This protocol assesses the activation of the mitogen-activated protein kinase (MAPK) pathway. Note that this compound's effect on ERK phosphorylation can be cell-type specific and may show biased agonism.[3][10]
Materials:
-
Human cell line endogenously expressing RXFP1 (e.g., human cardiac fibroblasts) or HEK-hRXFP1 cells.
-
Serum-free culture medium.
-
This compound and relaxin.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for total ERK1/2 and phospho-ERK1/2 (Thr202/Tyr204).
-
Western blotting or ELISA detection system.
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluence and then serum-starve for 4-24 hours.
-
Stimulation: Treat the starved cells with various concentrations of this compound or relaxin for 5-15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Detection:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pERK and total ERK.
-
ELISA: Use a pERK-specific ELISA kit according to the manufacturer's protocol.
-
-
Analysis: Quantify the pERK signal and normalize it to the total ERK signal.
Diagrams
Caption: Simplified signaling pathways of human RXFP1 activation by this compound.
Caption: Troubleshooting workflow for this compound experiments based on species.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Relaxin Family Receptor 1 from Different Mammalian Species by Relaxin Peptide and Small-Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 11. ahajournals.org [ahajournals.org]
Technical Support Center: Best Practices for Using ML-290 in Long-Term Studies
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML-290 in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound an agonist for the GPR88 receptor?
A1: This is a common point of confusion. This compound is not an agonist for the G-protein coupled receptor 88 (GPR88). It is a potent and selective small-molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1) .[1][2][3] this compound is considered a first-in-class non-peptide agonist for this receptor.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound acts as a biased allosteric agonist at the RXFP1 receptor.[4] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, relaxin.[4] Its "biased" nature indicates that it preferentially activates specific downstream signaling pathways. For instance, it has been shown to strongly couple RXFP1 to Gαs and GαoB proteins while only weakly coupling to Gαi3.[4] This biased signaling profile is thought to contribute to its vasodilatory and anti-fibrotic properties.[4][5]
Q3: Can I use this compound in standard rodent models like mice and rats for my long-term studies?
A3: No, this is a critical consideration for experimental design. This compound does not activate the rodent version of the RXFP1 receptor.[6] Therefore, to conduct in vivo studies with this compound, it is necessary to use transgenic mouse models where the murine Rxfp1 gene has been replaced with the human RXFP1 gene (humanized RXFP1 knock-in mice).[6][7]
Q4: What are the best practices for preparing and storing this compound?
A4: Proper handling of this compound is crucial for reproducible results. For long-term storage, the solid powder form should be kept at -20°C for up to a year or longer as specified by the supplier.[8][9] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for shorter periods (e.g., 1 month).[1]
Q5: How should I formulate this compound for in vivo administration?
A5: The formulation will depend on the route of administration and the required dose. Due to its low aqueous solubility, a common approach involves first dissolving this compound in a minimal amount of an organic solvent like DMSO and then diluting it with a vehicle suitable for injection, such as corn oil or a mixture of saline and solubilizing agents. A frequently cited formulation is 10% DMSO and 90% corn oil.[1] It is recommended to prepare the final working solution fresh on the day of use.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to facilitate experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| EC₅₀ | 94 nM | Human RXFP1 in a cAMP production assay[1][3] |
| Selectivity | >15-fold over RXFP2 | Comparison of EC₅₀ values[9] |
Table 2: Solubility and Storage of this compound
| Parameter | Value/Condition | Source |
| Solubility in DMSO | ≥ 25 mg/mL | [2] |
| Solubility in DMF | ~30 mg/mL | [2] |
| Powder Storage | -20°C (long-term) | [8][9] |
| Stock Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month) | [1] |
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Pathway Activated by this compound
This compound, as a biased allosteric agonist, activates the RXFP1 receptor, leading to the stimulation of multiple downstream pathways. The primary pathway involves the activation of adenylyl cyclase (AC) through Gαs, resulting in increased cyclic AMP (cAMP) production.[10][11] RXFP1 can also couple to other G-proteins, influencing pathways related to nitric oxide (NO) production and the inhibition of TGF-β1 signaling, which underlies its anti-fibrotic effects.[12]
Caption: Simplified RXFP1 signaling cascade initiated by this compound.
General Workflow for a Long-Term In Vivo Study
A long-term study with this compound requires careful planning, from animal model selection to endpoint analysis. The workflow below outlines the key stages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 8. medkoo.com [medkoo.com]
- 9. This compound (ML290) | RXFP1 agonist | ProbeChem Biochemicals [probechem.com]
- 10. Constitutive formation of an RXFP1-signalosome: a novel paradigm in GPCR function and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 12. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Preventing ML-290 degradation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of ML-290 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a widely used and recommended solvent for preparing stock solutions of many small molecules, including this compound.[1][2][3] It offers good solubility for a wide range of organic compounds.
Q2: What is the best way to store this compound stock solutions to ensure stability?
A2: To maximize stability, this compound stock solutions should be aliquoted into single-use volumes and stored at low temperatures.[3][4] For this compound specifically, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[5] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[2]
Q3: Can I store my this compound stock solution at room temperature?
A3: Long-term storage at room temperature is not recommended. Studies on other small molecules in DMSO have shown significant degradation over time at room temperature.[2] For short-term handling during experiments, minimize the time the solution spends at ambient temperature.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is best to avoid repeated freeze-thaw cycles.[3] Aliquoting the stock solution into smaller, experiment-sized volumes is the most effective way to prevent degradation caused by repeated temperature changes. One study on a large compound library in DMSO showed no significant loss after 11 freeze-thaw cycles, but this can vary greatly between molecules.[2]
Q5: What type of storage container should I use for my this compound aliquots?
A5: For long-term storage, it is recommended to use glass vials with screw caps (B75204) that have a Teflon liner to ensure a tight seal and prevent solvent evaporation.[6] Polypropylene tubes can also be used, but may be more prone to solvent loss over extended periods.[6]
Troubleshooting Guide
Q: My experiment with this compound is not working as expected. Could my stock solution have degraded?
A: Inconsistent or unexpected experimental results can be a sign of compound degradation. To troubleshoot this, consider the following factors:
-
Storage Conditions: Verify that the stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light.[5][7]
-
Age of Stock Solution: Check the preparation date of the stock solution. If it has been stored beyond the recommended timeframe (e.g., more than 1 month at -20°C or 6 months at -80°C for this compound), degradation is more likely.[5]
-
Freeze-Thaw Cycles: Determine how many times the stock solution has been thawed and refrozen. Frequent cycling can lead to degradation.[2][3]
-
Solvent Quality: Ensure that a high-purity, anhydrous grade of DMSO was used for reconstitution. The presence of water can facilitate hydrolysis of susceptible compounds.[2]
-
Contamination: Consider the possibility of bacterial or chemical contamination, which could inactivate the compound. Using sterile filtration for aqueous solutions and practicing good laboratory hygiene can minimize this risk.[7]
Quantitative Data Summary
The following table summarizes the recommended storage conditions for small molecule stock solutions, including specific recommendations for this compound.
| Parameter | Recommendation | Source(s) |
| Solvent | DMSO (high-purity, anhydrous) | [1][2][3] |
| Storage Temperature | -20°C or -80°C | [3][4] |
| This compound Stability (-20°C) | Up to 1 month | [5] |
| This compound Stability (-80°C) | Up to 6 months | [5] |
| Aliquoting | Recommended for single use to avoid freeze-thaw cycles | [3][7] |
| Container Type | Glass vials with Teflon-lined screw caps are ideal | [6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound Stock Solution by HPLC
This protocol outlines a general method to assess the purity and potential degradation of your this compound stock solution using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the percentage of intact this compound in a stock solution and identify the presence of degradation products.
Materials:
-
This compound stock solution (in DMSO)
-
Freshly prepared this compound reference standard solution of known concentration
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Reference Standard: Dilute the freshly prepared this compound reference standard with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Test Sample: Dilute your aged this compound stock solution to the same theoretical concentration as the reference standard using the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for an optimal wavelength using the reference standard, or use a default like 254 nm if the absorbance maximum is unknown.
-
Gradient Elution:
-
Start with a gradient of 5-10% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 20-30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and allow the column to re-equilibrate for 5-10 minutes between injections.
-
-
-
Data Analysis:
-
Run the reference standard to determine the retention time of intact this compound.
-
Run the test sample.
-
Compare the chromatograms. A significant decrease in the area of the main this compound peak in the test sample compared to the reference, along with the appearance of new peaks, indicates degradation.
-
Calculate the purity of your stock solution by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Hypothetical degradation pathways for a complex molecule.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. enfanos.com [enfanos.com]
- 7. personal.cityu.edu.hk [personal.cityu.edu.hk]
Validation & Comparative
A Comparative Guide to ML-290 and Relaxin in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small-molecule agonist ML-290 and the endogenous peptide hormone relaxin, focusing on their performance in key functional assays. The development of this compound was driven by the therapeutic potential of activating the relaxin family peptide receptor 1 (RXFP1), combined with the need to overcome the limitations of using the relaxin peptide, such as its short half-life, low stability, and potential for immunogenicity.[1][2]
Mechanism of Action: A Tale of Two Agonists
Both relaxin and this compound exert their effects through the RXFP1, a G protein-coupled receptor (GPCR). However, their modes of action and downstream signaling consequences differ significantly.
Relaxin , the native ligand, is a pleiotropic hormone that activates a broad range of signaling pathways upon binding to RXFP1.[3] These pathways are associated with its well-documented antifibrotic, vasodilatory, and organ-protective effects.[4][5] Key signaling cascades initiated by relaxin include the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), and the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK).[6][7][8]
This compound , on the other hand, is a first-in-class, potent, and selective small-molecule agonist of human RXFP1.[9][10] It functions as a biased allosteric agonist .[1][6] This means:
-
Allosteric: It binds to a site on the RXFP1 receptor that is different from the binding site of relaxin (the orthosteric site).[6][11] In fact, this compound has been shown to increase the binding of relaxin to RXFP1.[6][11]
-
Biased: It preferentially activates a subset of the downstream signaling pathways controlled by RXFP1.[1][6] This biased signaling profile is indicative of potent vasodilator and anti-fibrotic properties.[6]
The diagram below illustrates the distinct signaling profiles of relaxin and this compound upon activation of the RXFP1 receptor.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Heart Disease and Relaxin: New Actions for an Old Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of RELAXIN? [synapse.patsnap.com]
- 6. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML-290 and Other RXFP1 Agonists
The relaxin family peptide receptor 1 (RXFP1) is a G-protein coupled receptor that has garnered significant interest as a therapeutic target for a range of conditions, including heart failure and fibrosis.[1] Activation of RXFP1 by its native ligand, relaxin-2, triggers a cascade of signaling events that lead to beneficial physiological effects such as vasodilation, anti-inflammatory responses, and anti-fibrotic activity.[1][2] The therapeutic potential of relaxin-2 (in its recombinant form, serelaxin) has been explored in clinical trials; however, its short serum half-life and the need for intravenous administration have limited its clinical applicability.[1][3] This has spurred the development of alternative RXFP1 agonists, including the small molecule ML-290, the peptide analog B7-33, and the more recent small molecule AZD5462. This guide provides an objective comparison of this compound with these other key RXFP1 agonists, supported by experimental data, to aid researchers and drug development professionals in this field.
Comparative Performance Data
The following tables summarize the in vitro potency and efficacy of this compound and other RXFP1 agonists in key signaling pathways. It is important to note that the cellular context can significantly influence the observed activity of these agonists.
Table 1: Potency and Efficacy of RXFP1 Agonists in cAMP Signaling
| Agonist | Cell Line | pEC50 | EC50 | Emax (% of Relaxin-2) | Reference |
| This compound | HEK-RXFP1 | 6.4 ± 0.1 | ~400 nM | ~100% | [4] |
| Relaxin-2 | HEK-RXFP1 | 10.3 ± 0.1 | ~0.05 nM | 100% | [4] |
| B7-33 | HEK-RXFP1 | 5.12 ± 0.06 | ~7.6 µM | Not reported | [5] |
| AZD5462 | CHO-hRXFP1 | 7.7 | ~20 nM | Not reported | [6] |
| AZD5462 | HEK-hRXFP1 | 7.4 | ~40 nM | Not reported | [6] |
Table 2: Potency and Efficacy of RXFP1 Agonists in pERK1/2 Signaling
| Agonist | Cell Line | pEC50 | EC50 | Emax (% of Relaxin-2) | Reference |
| This compound | HEK-RXFP1 | No response | - | 0% | [4] |
| Relaxin-2 | HEK-RXFP1 | 9.5 ± 0.3 | ~0.3 nM | 100% | [4] |
| B7-33 | HEK-RXFP1 | Modest potency | - | Lower than Relaxin-2 | [5] |
| B7-33 | Myofibroblasts | Potent | - | High efficacy | [5] |
| AZD5462 | Not reported | Activates pathway | - | Similar to Relaxin-2 | [7] |
Signaling Pathways
RXFP1 activation initiates multiple downstream signaling cascades. The two most well-characterized pathways are the Gαs-mediated activation of adenylyl cyclase, leading to cyclic AMP (cAMP) production, and a Gαi/o-mediated pathway that involves phosphatidylinositol 3-kinase (PI3K) and leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2).[8][9] Different agonists can exhibit "biased agonism," preferentially activating one pathway over another.[10][11] this compound, for instance, is a biased agonist that potently activates the Gαs-cAMP pathway but does not directly stimulate pERK1/2 in some cell types.[4] In contrast, B7-33 shows a preference for the pERK pathway over the cAMP pathway in cells that endogenously express RXFP1.[5][12]
Experimental Protocols
The characterization of RXFP1 agonists typically involves a series of in vitro assays to determine their potency and efficacy in specific signaling pathways. Below are representative protocols for cAMP accumulation and pERK1/2 phosphorylation assays.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 1, RXFP1 cAMP qHTS assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Further Developments towards a Minimal Potent Derivative of Human Relaxin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
ML-290: A Comparative Guide to its Selectivity Profile Against Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ML-290, a known small-molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1), against other G-protein coupled receptors (GPCRs). The information presented herein is intended to provide an objective assessment of this compound's performance with supporting experimental data to aid in research and drug development.
Summary of this compound's Selectivity
The primary mechanism of action of this compound involves the activation of RXFP1, a class A GPCR.[4] This activation leads to downstream signaling cascades that are implicated in various physiological processes, including cardiovascular modulation and anti-fibrotic effects.[1][2][3] this compound exhibits signaling bias, meaning it preferentially activates certain downstream pathways over others. Specifically, it strongly couples RXFP1 to Gαs and GαoB proteins while only weakly coupling to Gαi3.[1][2][3] This biased agonism results in a distinct signaling profile compared to the endogenous ligand, relaxin-2.[1][2][3]
Quantitative Selectivity Data
The following table summarizes the available quantitative data on the functional potency of this compound at its primary target, RXFP1, and its activity at other tested GPCRs. The data is primarily derived from functional assays measuring the accumulation of second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP), as well as the phosphorylation of downstream kinases.
| Target | Assay Type | Cell Line | Parameter | This compound Value | H2 Relaxin (Control) Value | Reference |
| Human RXFP1 | cAMP Accumulation | HEK-RXFP1 | pEC50 | 6.4 ± 0.1 | 10.3 ± 0.1 | [5] |
| Human RXFP1 | p-p38MAPK Phosphorylation | HUASMC | pEC50 | 8.6 ± 0.6 | - | [5] |
| Human RXFP1 | p-p38MAPK Phosphorylation | HUVSMC | pEC50 | 8.5 ± 1.0 | - | [5] |
| Human RXFP1 | cGMP Accumulation | HUVEC | pEC50 | ~7.5 | - | [5] |
| Human RXFP1 | cGMP Accumulation | HUASMC | pEC50 | ~8.5 | - | [5] |
| Human RXFP2 | cAMP Accumulation | HEK293-RXFP2 | Activity | No activity | - | [4] |
| Vasopressin 1b Receptor | cAMP Accumulation | HEK293-V1b | Activity | No activity | - |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. HUASMC: Human Umbilical Artery Smooth Muscle Cells; HUVSMC: Human Umbilical Vein Smooth Muscle Cells; HUVEC: Human Umbilical Vein Endothelial Cells.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the methods used for its characterization, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: RXFP1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for GPCR Selectivity Profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
HEK293 cells stably expressing human RXFP1 (HEK-RXFP1) and parental HEK293T cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human Umbilical Vein Endothelial Cells (HUVEC), Human Umbilical Artery Smooth Muscle Cells (HUASMC), and Human Umbilical Vein Smooth Muscle Cells (HUVSMC) were cultured in their respective specialized media according to the supplier's instructions.
cAMP Accumulation Assay
The functional potency of this compound was determined by measuring its ability to stimulate cAMP production in HEK-RXFP1 cells.
-
Cell Seeding: HEK-RXFP1 cells were seeded into 96-well plates and grown to confluence.
-
Pre-incubation: The growth medium was replaced with serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity, and the cells were incubated for 30 minutes at 37°C.
-
Compound Treatment: Cells were treated with various concentrations of this compound or the reference agonist (H2 relaxin) for 30 minutes at 37°C.
-
Lysis and Detection: The reaction was terminated, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., LANCE cAMP kit) according to the manufacturer's instructions.
-
Data Analysis: Concentration-response curves were generated, and EC50 values were calculated using non-linear regression.
MAPK Phosphorylation Assays (p-ERK1/2 and p-p38MAPK)
The ability of this compound to induce the phosphorylation of ERK1/2 and p38MAPK was assessed in various cell types.
-
Cell Treatment: Cells were serum-starved overnight and then treated with different concentrations of this compound or H2 relaxin for a specified time (e.g., 5-10 minutes).
-
Cell Lysis: Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
Western Blotting or ELISA: Equal amounts of protein were subjected to SDS-PAGE and Western blotting using specific primary antibodies against the phosphorylated and total forms of ERK1/2 and p38MAPK. Alternatively, phosphorylation was quantified using specific ELISA kits.
-
Data Analysis: The band intensities were quantified, and the ratio of phosphorylated protein to total protein was calculated.
G-Protein Coupling Assay ([³⁵S]GTPγS Binding Assay)
To determine which G-protein subtypes are coupled to RXFP1 upon activation by this compound, a [³⁵S]GTPγS binding assay was performed.
-
Membrane Preparation: Membranes from HEK-RXFP1 cells were prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes were incubated in an assay buffer containing [³⁵S]GTPγS, GDP, and various concentrations of this compound or H2 relaxin.
-
Filtration: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS was calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding.
Conclusion
This compound is a valuable research tool as a selective, biased allosteric agonist of RXFP1. Its selectivity against the closely related RXFP2 receptor has been established. However, a comprehensive understanding of its broader off-target profile against a wide range of GPCRs would require further investigation through extensive panel screening. The provided experimental protocols offer a foundation for researchers to further explore the pharmacology of this compound and similar compounds.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifibrotic Effects of ML-290: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifibrotic effects of ML-290 with alternative therapies, pirfenidone (B1678446) and nintedanib (B1663095). The information is supported by experimental data from preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent for fibrotic diseases.
Introduction to this compound
This compound is a small molecule allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1] Activation of RXFP1 by its natural ligand, relaxin, has been shown to exert potent antifibrotic effects in various organs. This compound offers a significant advantage over native relaxin due to its small molecule nature, which provides greater stability and oral bioavailability, making it a more viable candidate for chronic therapeutic use.
Mechanism of Action: The Relaxin Receptor Signaling Pathway
This compound mimics the action of relaxin by binding to and activating RXFP1. This initiates a signaling cascade that counteracts the pro-fibrotic effects of transforming growth factor-beta (TGF-β), a key mediator in the development of fibrosis. The activation of RXFP1 by this compound leads to the inhibition of TGF-β-induced phosphorylation of Smad2 and Smad3, key downstream effectors in the fibrotic process.[2][3] This ultimately results in a reduction of collagen synthesis and the expression of other profibrotic genes.
Caption: this compound activates the RXFP1 receptor, which in turn inhibits the pro-fibrotic TGF-β/SMAD signaling pathway.
Comparative Efficacy of Antifibrotic Agents
The antifibrotic potential of this compound has been evaluated in various preclinical models of liver fibrosis. For a comprehensive comparison, its effects are presented alongside data from similar studies on two clinically approved antifibrotic drugs, pirfenidone and nintedanib.
In Vitro Studies: Inhibition of Hepatic Stellate Cell Activation
Hepatic stellate cells (HSCs) are the primary cell type responsible for collagen deposition in the liver. Their activation by pro-fibrotic stimuli like TGF-β is a critical event in the progression of liver fibrosis.
Table 1: In Vitro Antifibrotic Effects on Hepatic Stellate Cells
| Compound | Cell Line | Treatment | Key Findings |
| This compound | Primary human HSCs, LX-2 cells | TGF-β1 stimulation | RNA sequencing showed downregulation of genes involved in extracellular matrix remodeling and cytokine signaling.[1] |
| Pirfenidone | Rat HSCs | - | Inhibited HSC activation and proliferation.[4] |
| Nintedanib | Primary human HSCs | PDGF and TGF-β stimulation | Significantly blocked the expression of Collagen I, α-SMA, PDGFR, and TIMP1.[5] |
In Vivo Studies: Reduction of Liver Fibrosis
The efficacy of this compound, pirfenidone, and nintedanib has been assessed in rodent models of carbon tetrachloride (CCl4)-induced liver fibrosis, a widely used model that mimics key aspects of human liver fibrosis.
Table 2: In Vivo Antifibrotic Effects in CCl4-Induced Liver Fibrosis in Mice
| Compound | Dosage | Key Findings |
| This compound | Not specified | Significantly reduced collagen content and α-smooth muscle actin (α-SMA) expression.[1] |
| Pirfenidone | 300 mg/kg/day | Markedly attenuated liver fibrosis.[6] |
| Nintedanib | 30 and 60 mg/kg/day | Significantly reduced hepatic collagen, necrosis, inflammation, and fibrosis.[7] |
Table 3: Quantitative Analysis of Collagen Reduction in Liver Organoids
A study on human liver organoids with lipopolysaccharide (LPS)-induced fibrosis demonstrated a dose-dependent reduction in collagen I content upon treatment with this compound.[8]
| This compound Concentration | Fibrotic Index (Mean ± SEM) |
| 0 nM (LPS only) | ~0.35 |
| 1 nM | ~0.18 |
| 10 nM | ~0.22 |
| 100 nM | ~0.25 |
| 1000 nM | ~0.28 |
| P < 0.001 compared to higher concentrations. |
Experimental Protocols
In Vitro Model: TGF-β1 Induced Fibrosis in LX-2 Cells
This protocol describes the induction of a fibrotic phenotype in the human hepatic stellate cell line, LX-2.
-
Cell Culture: LX-2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Induction of Fibrosis: To induce an activated, pro-fibrotic phenotype, cells are treated with TGF-β1 (typically 5-20 ng/mL) for 24-48 hours.[3][9]
-
Treatment: this compound or comparator compounds are added to the culture medium at various concentrations, either concurrently with or prior to TGF-β1 stimulation.
-
Analysis: The expression of fibrotic markers such as collagen type I (COL1A1) and α-smooth muscle actin (α-SMA) is quantified using methods like quantitative RT-PCR, Western blotting, or immunofluorescence.
Caption: Workflow for assessing the antifibrotic effects of compounds in a TGF-β1-induced hepatic stellate cell model.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This protocol outlines the induction of liver fibrosis in mice using CCl4.
-
Animal Model: Male C57BL/6 or other suitable mouse strains are used.
-
Induction of Fibrosis: Mice receive intraperitoneal injections of CCl4 (typically 0.5-1.0 mL/kg body weight, diluted in corn oil or olive oil) twice or three times a week for a period of 4-8 weeks.
-
Treatment: this compound or comparator drugs are administered orally or via injection, either concurrently with CCl4 (preventive model) or after the establishment of fibrosis (therapeutic model).
-
Analysis: At the end of the study, livers are harvested for histological analysis (e.g., Sirius Red staining for collagen) and biochemical assays (e.g., hydroxyproline (B1673980) assay to quantify total collagen). Serum levels of liver enzymes (ALT, AST) are also measured.
Conclusion
The available preclinical data strongly support the antifibrotic effects of this compound. Its mechanism of action, targeting the RXFP1 receptor to inhibit the central TGF-β signaling pathway, presents a promising therapeutic strategy. In both in vitro and in vivo models of liver fibrosis, this compound has demonstrated the ability to reduce key markers of fibrosis, including collagen deposition and hepatic stellate cell activation.
Direct quantitative comparisons with pirfenidone and nintedanib are challenging due to variations in experimental designs across studies. However, the qualitative and semi-quantitative data for this compound suggest a potent antifibrotic activity that is comparable to these established drugs in preclinical settings. Further head-to-head studies with standardized protocols are warranted to definitively establish the comparative efficacy of this compound. The favorable pharmacological profile of this compound as a small molecule makes it a compelling candidate for further development as a novel antifibrotic therapy.
References
- 1. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxin alleviates TGFβ1-induced cardiac fibrosis via inhibition of Stat3-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxin and Its Role in the Development and Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced collagenolytic activity of matrix metalloproteinases and development of liver fibrosis in the aging rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An MMP‐degraded and cross‐linked fragment of type III collagen as a non‐invasive biomarker of hepatic fibrosis resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast detection of liver fibrosis with collagen-binding single-nanometer iron oxide nanoparticles via T1-weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
ML-290: A Potent and Selective RXFP1 Agonist with Negligible RXFP2 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule agonist is paramount. This guide provides a comprehensive comparison of the activity of ML-290 on its target receptor, the Relaxin Family Peptide Receptor 1 (RXFP1), versus its potential for cross-reactivity with the closely related Relaxin Family Peptide Receptor 2 (RXFP2). The data presented herein demonstrates that this compound is a highly selective agonist for RXFP1 with no discernible agonist activity at RXFP2.
This compound has been identified as a first-in-class, potent, and selective small-molecule agonist of the human RXFP1[1]. As an allosteric agonist, it represents a valuable tool for investigating the therapeutic potential of activating RXFP1 in conditions such as heart failure and fibrosis[2][3]. Given the structural homology between RXFP1 and RXFP2, assessing the selectivity of this compound is a critical step in its preclinical characterization.
Comparative Activity of this compound at RXFP1 and RXFP2
Experimental data from functional assays robustly support the high selectivity of this compound for RXFP1. The primary method for assessing agonist activity is through the measurement of cyclic adenosine (B11128) monophosphate (cAMP) production in cells engineered to express the target receptor. The following table summarizes the quantitative findings from such studies.
| Compound | Receptor | Assay Type | Result | Efficacy |
| This compound | Human RXFP1 | cAMP Accumulation | EC50 = 94 nM | 98% |
| This compound | Human RXFP2 | cAMP Accumulation | No agonist activity observed | N/A |
Table 1: Comparative functional activity of this compound on human RXFP1 and RXFP2 receptors. Data is derived from studies using HEK293 cells stably expressing the respective receptors.
Experimental Protocols
To ensure a thorough understanding of the basis for these findings, the detailed methodologies for the key experiments are provided below.
cAMP Accumulation Assay for RXFP1 and RXFP2
This assay quantifies the ability of a compound to stimulate the production of intracellular cAMP upon binding to and activating a Gs protein-coupled receptor like RXFP1 or RXFP2.
Cell Culture and Seeding:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with either human RXFP1 or human RXFP2 were used.
-
Cells were seeded at a density of 8,000 cells per well in a 384-well plate in 30 µL of media.
-
The plate was incubated for 16–24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment[1].
Assay Procedure:
-
Following incubation, 2 µL of 1600 µM Ro 20-1724 (a phosphodiesterase inhibitor) in phosphate-buffered saline (PBS) was added to each well to prevent the degradation of cAMP.
-
2.5 µL of this compound, diluted in dimethyl sulfoxide (B87167) (DMSO), was then added to the wells. Forskolin was used as a positive control for cAMP production.
-
The plate was incubated for a specified period (e.g., 30 minutes) at room temperature.
-
cAMP levels were detected using a suitable method, such as a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.
The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.
Signaling Pathways of RXFP1 and RXFP2
Both RXFP1 and RXFP2 are G protein-coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The natural ligand for RXFP1 is relaxin, while for RXFP2 it is Insulin-like peptide 3 (INSL3). While relaxin can activate both RXFP1 and RXFP2, INSL3 is selective for RXFP2. This compound acts as an allosteric agonist at RXFP1, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand relaxin binds.
The diagram below illustrates the canonical signaling pathway for both receptors and highlights the selective action of this compound.
Conclusion
The available experimental data unequivocally demonstrate that this compound is a potent and highly selective agonist for the human RXFP1 receptor. In functional assays designed to measure agonist-induced cAMP production, this compound shows no cross-reactivity with the closely related RXFP2 receptor. This high degree of selectivity makes this compound an invaluable pharmacological tool for the specific investigation of RXFP1-mediated signaling and its potential therapeutic applications. Researchers can confidently utilize this compound to probe the functions of RXFP1 without the confounding effects of RXFP2 activation.
References
- 1. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
In Vivo Validation of ML-290 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo target engagement of ML-290, a small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1), with alternative RXFP1 agonists. This guide includes supporting experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding of this compound's performance in preclinical models.
This compound is a first-in-class, potent, and selective small molecule agonist of the human RXFP1.[1] Unlike the endogenous ligand relaxin, this compound is orally bioavailable and has favorable pharmacokinetic properties, making it an attractive therapeutic candidate for chronic diseases.[1] A critical aspect of its preclinical development is the robust validation of its engagement with RXFP1 in vivo. This guide details the experimental evidence supporting this compound's target engagement and compares its profile with that of recombinant human relaxin-2 (serelaxin) and a novel, long-acting peptide agonist, SA10SC-RLX.
A key consideration for in vivo studies of this compound is its species specificity; it does not activate the rodent RXFP1 receptor.[2] Consequently, preclinical validation of this compound's activity has been conducted in humanized RXFP1 knock-in mice, which express the human receptor.[2]
Pharmacodynamic Markers of RXFP1 Target Engagement
Activation of RXFP1 in vivo elicits distinct physiological responses that serve as biomarkers of target engagement. The most commonly utilized and quantifiable markers in preclinical studies are an increase in heart rate and a decrease in blood osmolality.[2]
Comparative Efficacy on Heart Rate
An increase in heart rate is a well-documented physiological response to RXFP1 activation in rodents.[2]
| Compound | Animal Model | Dose | Route of Administration | Change in Heart Rate | Citation |
| This compound | Humanized RXFP1 Mice | Not specified | Intravenous | Significant increase | [2] |
| Recombinant Human Relaxin-2 | Humanized RXFP1 Mice | Not specified | Intravenous | Significant increase | [2] |
| SA10SC-RLX | Sprague-Dawley Rats | 0.1, 0.3, 1 mg/kg | Subcutaneous | Dose-dependent increase | [3] |
Comparative Efficacy on Blood Osmolality
A decrease in blood osmolality is another physiological marker of RXFP1 activation.[2]
| Compound | Animal Model | Dose | Route of Administration | Change in Blood Osmolality | Citation |
| This compound | Humanized RXFP1 Mice | 1 mg/25g body weight (two injections, 3h apart) | Intraperitoneal | Significant decrease | [4] |
| Recombinant Human Relaxin-2 | Not explicitly tested for this endpoint in direct comparison. | ||||
| SA10SC-RLX | Not explicitly tested for this endpoint. |
Therapeutic Target Validation in Disease Models
The engagement of this compound with RXFP1 has been further validated by assessing its therapeutic efficacy in established animal models of disease, particularly in pulmonary hypertension and liver fibrosis.
Pulmonary Hypertension
In the SU5416/hypoxia-induced model of pulmonary hypertension in humanized RXFP1 mice, this compound demonstrated a dose-dependent attenuation of disease progression.
| Compound | Animal Model | Key Efficacy Readouts | Citation |
| This compound | Humanized RXFP1 Mice | Attenuation of increased right ventricular systolic pressure, right ventricular hypertrophy, and pulmonary vascular remodeling. | |
| Recombinant Human Relaxin-2 | Rat (Monocrotaline-induced) | Did not attenuate pulmonary hypertension and was associated with the development of neutralizing antibodies. |
Liver Fibrosis
In a carbon tetrachloride (CCl4)-induced model of liver fibrosis, this compound has been shown to exert anti-fibrotic effects.
| Compound | Animal Model | Key Efficacy Readouts | Citation |
| This compound | Mouse | Not explicitly detailed in the provided search results. | |
| Recombinant Human Relaxin-2 | Not explicitly detailed in the provided search results for direct comparison. |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of an agonist are crucial for its therapeutic potential, especially for chronic administration.
| Compound | Animal Model | Key Pharmacokinetic Parameters | Citation |
| This compound | Mouse | Excellent in vitro ADME and in vivo PK properties. | [1] |
| Recombinant Human Relaxin-2 | Human | Short half-life, requiring continuous infusion. | [5] |
| SA10SC-RLX | Rat | Low plasma clearance (0.43 mL/min/kg) and a long terminal half-life (4h) after intravenous administration. | [3] |
| Minipig | Low plasma clearance (0.14 mL/min/kg) and a long terminal half-life (7h) after intravenous administration. Subcutaneous bioavailability of ~70%. | [3] |
Experimental Protocols
Measurement of Heart Rate in Mice
-
Method: Non-invasive electrocardiography (ECG) is a common method. Mice are placed on a platform with embedded electrodes that contact the paws. The electrical signals are amplified and recorded to determine the heart rate and rhythm.[6] For continuous monitoring in freely moving animals, tethered or radiotelemetry ECG systems can be surgically implanted.[6]
-
Anesthesia: To minimize stress-induced heart rate variability, light anesthesia (e.g., isoflurane) may be used. It is crucial to maintain a stable plane of anesthesia and monitor the animal's physiological state.[7]
Measurement of Blood Osmolality in Mice
-
Method: Serum or plasma osmolality is measured using an osmometer, which typically employs either freezing point depression or vapor pressure depression techniques.[8]
-
Sample Collection: Blood is collected from the mice, and serum or plasma is separated by centrifugation.
-
Analysis: The osmolality is then determined according to the manufacturer's instructions for the specific osmometer used.
SU5416/Hypoxia-Induced Pulmonary Hypertension Model
-
Animals: Humanized RXFP1 knock-in mice are used for studies involving this compound.
-
Induction: Animals receive a subcutaneous injection of SU5416 (a VEGFR inhibitor) once a week and are housed in a hypoxic chamber (e.g., 10% oxygen) for a specified period (typically 3 weeks).[9][10]
-
Assessment: Disease progression is assessed by measuring right ventricular systolic pressure via right heart catheterization, the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) to determine right ventricular hypertrophy, and histological analysis of pulmonary artery muscularization.[9]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animals: Mice or rats are commonly used.
-
Induction: CCl4, dissolved in a vehicle like corn oil or olive oil, is administered to the animals, typically via intraperitoneal injection, two to three times a week for several weeks (e.g., 4-8 weeks).[11][12]
-
Assessment: The extent of liver fibrosis is evaluated through various methods, including:
-
Histopathology: Staining of liver sections with hematoxylin (B73222) and eosin (B541160) (H&E) and Sirius Red to visualize liver architecture and collagen deposition.[11]
-
Biochemical analysis: Measurement of serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[11]
-
Gene expression analysis: Quantification of fibrosis-related gene expression (e.g., collagen, α-SMA) in liver tissue via qRT-PCR.[11]
-
Visualizing Pathways and Workflows
RXFP1 Signaling Pathway
Caption: Simplified RXFP1 signaling pathway activated by agonists.
In Vivo Target Engagement Workflow
Caption: General workflow for in vivo validation of target engagement.
Logical Relationship of Endpoints
Caption: Relationship between agonist, target, and endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Heart Rate and Electrocardiography Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. 血清 -其它化合物 -生物化学-BIO-PROTOCOL [cn.bio-protocol.org]
- 9. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
A Comparative Guide to ML-290 and AZD5462 for RXFP1 Activation
For researchers and drug development professionals investigating the therapeutic potential of the relaxin family peptide receptor 1 (RXFP1), the selection of an appropriate agonist is a critical decision. This guide provides an objective comparison of two prominent small-molecule RXFP1 activators: ML-290 and the clinical candidate AZD5462. This comparison is based on available experimental data to assist in the informed selection of these compounds for research and development purposes.
Introduction to RXFP1 and its Small-Molecule Agonists
RXFP1 is a G protein-coupled receptor (GPCR) that is the cognate receptor for the peptide hormone relaxin.[1][2] Activation of RXFP1 is associated with a range of beneficial physiological effects, including anti-fibrotic, vasodilatory, and cardioprotective actions, making it an attractive therapeutic target for conditions like heart failure and fibrosis.[3][4][5][6][7] While the native ligand, relaxin, has shown therapeutic promise, its short half-life and the need for parenteral administration limit its clinical utility for chronic diseases.[4][8][9][10] This has driven the development of small-molecule agonists.
This compound was one of the first potent and selective small-molecule agonists of human RXFP1 to be identified.[11][12] It is an allosteric agonist that exhibits signaling bias.[3][11][13][14] More recently, AstraZeneca has developed AZD5462, an orally available, selective allosteric RXFP1 agonist that has advanced into clinical trials for heart failure.[7][15][16][17][18]
Mechanism of Action
Both this compound and AZD5462 act as allosteric agonists of RXFP1, meaning they bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand relaxin binds.[3][8]
This compound is characterized as a biased allosteric agonist.[3][13][14] This means it preferentially activates a subset of the downstream signaling pathways engaged by the native ligand.[3][4] For instance, in certain cell types, this compound stimulates the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) but does not activate the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][8] This biased signaling profile may offer therapeutic advantages by selectively engaging pathways associated with desired effects while avoiding those linked to adverse outcomes.
AZD5462 is described as a pharmacological mimetic of relaxin H2 signaling at RXFP1.[15][16] It has been shown to activate a highly similar panel of downstream pathways as the native relaxin H2.[15][16] However, it does not appear to modulate the cAMP response mediated by relaxin H2.[15][16][19]
Quantitative Data Comparison
The following tables summarize the reported potency (EC50 values) of this compound and AZD5462 in various in vitro assays. It is important to note that direct head-to-head comparative studies are limited, and assay conditions can vary between different research groups.
Table 1: Potency of this compound in RXFP1 Activation
| Assay | Cell Line | EC50 | Reference |
| cAMP Accumulation | HEK293-RXFP1 | 94 nM | [11] |
Table 2: Potency of AZD5462 in RXFP1 Activation
| Assay | Cell Line | EC50 / pEC50 | Reference |
| cAMP Accumulation | Human CHO-RXFP1 | pEC50 = 7.7 | [20] |
| cAMP Accumulation | Human HEK293-RXFP1 | pEC50 = 7.4 | [20] |
| cAMP Accumulation | Cynomolgus Monkey HEK293-RXFP1 | pEC50 = 7.4 | [20] |
| cAMP Accumulation | Rat CHO-RXFP1 | pEC50 = 5.29 | [20] |
| cAMP Production | Not Specified | 17 nM | [21] |
| cGMP Production | Not Specified | 50 nM | [21] |
| ERK Phosphorylation | Not Specified | 6.3 nM | [21] |
Signaling Pathways
RXFP1 activation initiates a complex network of intracellular signaling cascades. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[2][13] However, RXFP1 can also couple to other G proteins, such as GαoB and Gαi3, and activate other signaling molecules including protein kinase A (PKA), protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), p38 MAPK, and ERK1/2.[2][3][13]
Caption: General RXFP1 Signaling Pathways.
As a biased agonist, this compound demonstrates pathway-selective activation, which can be advantageous for targeted therapeutic effects.
Caption: Biased Signaling of this compound at RXFP1.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of RXFP1 agonists. Below are representative protocols for key assays.
cAMP Accumulation Assay
This assay is a primary method for quantifying the activation of RXFP1 through the Gαs pathway.[12][22]
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to an RXFP1 agonist.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1).[12][22]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or IBMX) to prevent cAMP degradation.[12][23]
-
Test compounds (this compound, AZD5462) and a positive control (e.g., relaxin or forskolin).[12][22]
-
cAMP detection kit (e.g., HTRF, TR-FRET, or ELISA-based).[12][22]
Procedure:
-
Cell Seeding: Seed HEK293-RXFP1 cells into 96-well or 384-well plates at a predetermined optimal density (e.g., 8,000 cells/well) and allow them to attach overnight.[12]
-
Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for a few hours prior to the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in an appropriate assay buffer.
-
PDE Inhibitor Addition: Add the PDE inhibitor to the cells and incubate for a short period.[12]
-
Compound Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[22]
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the cAMP levels in the cell lysates using the chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway downstream of RXFP1.
Objective: To quantify the dose-dependent increase in phosphorylated ERK1/2 (p-ERK1/2) in response to an RXFP1 agonist.
Materials:
-
Cells expressing RXFP1.
-
Serum-free medium for starvation.
-
Test compounds.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Primary antibodies specific for p-ERK1/2 and total ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency and then serum-starve them overnight to minimize basal ERK phosphorylation.[24]
-
Compound Stimulation: Treat the cells with various concentrations of the test compounds for a predetermined optimal time (often 5-15 minutes).[25]
-
Cell Lysis: Place the plates on ice, aspirate the medium, and add ice-cold lysis buffer.[24] Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[24]
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized values against the log of the agonist concentration to determine the EC50.
Caption: General Experimental Workflow.
Summary and Conclusion
Both this compound and AZD5462 are valuable tools for investigating RXFP1 biology and its therapeutic potential.
-
This compound stands out as a biased allosteric agonist, offering the potential for selective activation of downstream signaling pathways.[3][13][14] This property makes it particularly useful for dissecting the specific roles of different signaling cascades in the physiological effects of RXFP1 activation. However, it is important to note that this compound does not activate the rodent RXFP1 receptor, necessitating the use of humanized animal models for in vivo studies.[1][10][26]
-
AZD5462 represents a significant advancement in the field as an orally available clinical candidate.[15][17][18] It appears to act as a more complete mimetic of the endogenous ligand, relaxin, in terms of the breadth of signaling pathways it activates.[15][16] Its favorable pharmacokinetic properties and progression into clinical trials underscore its potential as a therapeutic agent for chronic conditions such as heart failure.[15][16][20]
The choice between this compound and AZD5462 will depend on the specific research question. For studies aimed at understanding the nuances of biased agonism at RXFP1, this compound is an excellent tool. For translational studies and those requiring an orally bioavailable compound that more broadly mimics relaxin signaling, AZD5462 is the more appropriate choice. As research in this area continues, a deeper understanding of the distinct pharmacological profiles of these and other RXFP1 agonists will be crucial for the successful development of novel therapeutics.
References
- 1. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxin family peptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into the activation of human relaxin family peptide receptor 1 by small molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. research.monash.edu [research.monash.edu]
- 15. Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 18. Discovery of AZD5462, the first oral small molecule RXFP1 agonist to enter clinical trials [jstage.jst.go.jp]
- 19. Collection - Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1 Agonist for Treatment of Heart Failure - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 20. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Activation of Relaxin Family Receptor 1 from different mammalian species by relaxin peptide and small molecule agonist ML290 [frontiersin.org]
Head-to-Head Comparison of Small Molecule RXFP1 Agonists: A Guide for Researchers
A deep dive into the performance, signaling pathways, and experimental methodologies of leading small molecule agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1).
The quest for effective therapeutics targeting the Relaxin Family Peptide Receptor 1 (RXFP1) has led to the development of several promising small molecule agonists. These compounds aim to replicate the beneficial effects of the endogenous ligand, relaxin, which include anti-fibrotic, vasodilatory, and cardio-renal protective actions. This guide provides a head-to-head comparison of key small molecule RXFP1 agonists, presenting available quantitative data, detailed experimental protocols, and a visualization of the receptor's signaling cascade to aid researchers in drug discovery and development.
Performance Comparison of Small Molecule RXFP1 Agonists
The landscape of small molecule RXFP1 agonists is currently dominated by derivatives of the initial hit compound, ML290. Extensive structure-activity relationship (SAR) studies have led to the development of more potent and pharmacokinetically favorable molecules such as AZD5462 and its precursor, AZ7976. Recently, Eli Lilly has also disclosed novel RXFP1 agonists in patent filings, indicating a growing interest in this therapeutic target.
Below is a summary of the available quantitative data for these compounds. Direct comparison should be approached with caution, as experimental conditions may vary between studies.
| Compound | Assay Type | Cell Line | Potency (EC50/pEC50) | Efficacy (Emax) | Citation |
| ML290 | cAMP Accumulation | HEK293-RXFP1 | 94 nM | Not explicitly stated, but described as having similar efficacy to the natural hormone in functional assays.[1] | [2] |
| cGMP Accumulation | Human Primary Vascular Endothelial and Smooth Muscle Cells | 10x more potent for cGMP than cAMP accumulation | Not specified | [3] | |
| AZD5462 | cAMP Accumulation | Human CHO-RXFP1 | pEC50 = 7.7 | Not specified | [4] |
| cAMP Accumulation | Human HEK293-RXFP1 | pEC50 = 7.4; EC50 = 17 nM | Not specified | [4][5] | |
| cGMP Production | Not specified | EC50 = 50 nM | Not specified | [5] | |
| ERK Phosphorylation | Not specified | EC50 = 6.3 nM | Not specified | [5] | |
| AZ7976 | cAMP Accumulation | Not specified | pEC50 > 10.5 | Not specified | |
| Eli Lilly Compound (Ex 1, WO 2025128938) | cAMP Accumulation | HEK-293-RXFP1 | Relative EC50 < 50 nM | Not specified | [6] |
| Eli Lilly Compound (Ex 3, WO 2025235833) | cAMP Accumulation | HEK-293-RXFP1 | Relative EC50 < 70 nM | Not specified | [7] |
RXFP1 Signaling Pathways
Activation of RXFP1 by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, RXFP1 signaling is complex and can also involve other G proteins and pathways, leading to the production of cyclic GMP (cGMP) and phosphorylation of extracellular signal-regulated kinase (ERK). The biased agonism of some small molecules, such as ML290, highlights the potential to selectively activate certain downstream pathways.[3]
Figure 1. Simplified signaling pathways of RXFP1 upon agonist binding.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used in the characterization of small molecule RXFP1 agonists.
cAMP Accumulation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This is the most common assay for screening and characterizing RXFP1 agonists.
-
Objective: To quantify the intracellular accumulation of cAMP in response to agonist stimulation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human RXFP1 (HEK293-RXFP1).
-
Principle: The assay is based on a competitive immunoassay principle using HTRF technology. A cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody are used. In the absence of cellular cAMP, the two partners are in close proximity, leading to a high HTRF signal. When cellular cAMP is produced, it competes with the cAMP-d2 conjugate for binding to the antibody, leading to a decrease in the HTRF signal.
-
Protocol:
-
Cell Seeding: Seed HEK293-RXFP1 cells into low-volume 384-well plates at a density of 2,000-8,000 cells/well and incubate overnight.[8][9]
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the cells.
-
Stimulation: Incubate the plates for 30 minutes at 37°C in a 5% CO2 incubator to allow for cAMP production.[8][9]
-
Lysis and Detection: Add HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP antibody to each well to stop the reaction and label the intracellular cAMP.[9]
-
Signal Reading: After a 30-minute incubation at room temperature, read the HTRF signal on a compatible plate reader.[9]
-
-
Data Analysis: Calculate EC50 and Emax values from the concentration-response curves using non-linear regression.
Figure 2. Workflow for the HTRF-based cAMP accumulation assay.
cGMP Assay
This assay is relevant for assessing the activation of nitric oxide-dependent signaling pathways.
-
Objective: To measure the intracellular levels of cGMP following agonist treatment.
-
Principle: Similar to the cAMP assay, this is often a competitive immunoassay. Commercially available ELISA or HTRF kits can be used. A common method involves the use of a radiolabeled cGMP tracer and a specific antibody.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., vascular endothelial or smooth muscle cells) and treat with the small molecule agonist for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cGMP.
-
Immunoassay: Perform the competitive immunoassay according to the kit manufacturer's instructions. This typically involves incubating the cell lysate with a cGMP antibody and a labeled cGMP conjugate.
-
Signal Detection: Measure the signal (e.g., absorbance for ELISA, fluorescence for HTRF) which is inversely proportional to the amount of cGMP in the sample.
-
-
Data Analysis: Generate a standard curve using known concentrations of cGMP and determine the concentration of cGMP in the samples.
ERK Phosphorylation (pERK) Assay
This assay assesses the activation of the MAPK signaling pathway.
-
Objective: To detect and quantify the level of phosphorylated ERK1/2 in response to agonist stimulation.
-
Principle: This is typically a cell-based ELISA or Western blot analysis using antibodies specific for the phosphorylated form of ERK.
-
Protocol Outline (Cell-based ELISA):
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to confluence. Serum-starve the cells to reduce basal pERK levels.
-
Agonist Stimulation: Treat the cells with the small molecule agonist for a short period (typically 5-15 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for pERK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis: Normalize the pERK signal to the total protein content or a housekeeping protein. Determine the EC50 from the dose-response curve.
Conclusion
The development of small molecule RXFP1 agonists represents a significant advancement in the potential treatment of cardiovascular and fibrotic diseases. While ML290 paved the way, newer compounds like AZD5462 and those emerging from Eli Lilly's pipeline demonstrate ongoing innovation in this field. This guide provides a comparative overview to assist researchers in selecting appropriate tool compounds and designing robust experimental plans. Future head-to-head studies under standardized conditions will be crucial for a more definitive comparison of these promising therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New RXFP1 receptor agonists identified in Eli Lilly patent | BioWorld [bioworld.com]
- 7. Eli Lilly divulges new RXFP1 agonists | BioWorld [bioworld.com]
- 8. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Research Chemical ML-290
Disclaimer: A specific Safety Data Sheet (SDS) for ML-290 is not publicly available. The following information provides essential, general procedures for the safe handling and disposal of research chemicals. Researchers, scientists, and drug development professionals must consult the chemical supplier and their institution's Environmental Health and Safety (EHS) department for specific guidance on this compound.[1][2][3][4] Treating unknown chemicals as hazardous is a critical safety measure.[5]
The proper management of laboratory waste is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.[6][7] This guide outlines a step-by-step protocol for the disposal of research chemicals like this compound, particularly when a detailed SDS is not immediately accessible.
Immediate Safety and Handling Protocol
Before beginning any disposal procedure, it is imperative to handle the chemical with the appropriate safety measures.
Personal Protective Equipment (PPE):
-
Safety Goggles: Protect eyes from potential splashes or fine particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect skin and clothing.
-
Respirator: Use a NIOSH/MSHA-approved respirator if there is a risk of inhaling dust or aerosols, especially when handling powders.[8]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the handling area.[8]
Step-by-Step Disposal Procedure
The disposal of chemical waste must be systematic and compliant with federal, state, and local regulations.[2][4]
-
Identification and Classification:
-
Waste Segregation and Collection:
-
Solid Waste: Collect this compound powder and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof hazardous waste container with a secure lid.[5]
-
Liquid Waste: If this compound is in a solution (e.g., dissolved in DMSO), collect it in a separate, compatible container for liquid hazardous waste. Do not use metal containers for corrosive waste.[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[10][11]
-
The label must include the full chemical name ("this compound") and the names and percentages of any solvents or other chemicals in the mixture.[5][10] Avoid using abbreviations or chemical formulas.[2][10]
-
Indicate the date of waste accumulation.[7]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10]
-
The storage area should be secure, away from heat, open flames, and direct sunlight.[7]
-
Use secondary containment, such as a plastic tray, for liquid waste containers to prevent spills.[12]
-
Ensure incompatible wastes are stored separately.[9]
-
-
Arranging for Disposal:
Data Presentation: Properties of a Similar Research Chemical
For illustrative purposes, the table below summarizes the known properties of CLP290, a research chemical with a similar designation. This highlights the type of information necessary for a comprehensive safety and disposal assessment.
| Property | Value | Source |
| Chemical Name | CLP290 | [14] |
| CAS Number | 1181083-81-7 | [14] |
| Molecular Weight | 404.46 g/mol | [14] |
| Formula | C₁₉H₂₁FN₄O₃S | [14] |
| Appearance | White to beige powder | |
| Storage Temperature | -20°C | [14][15] |
| Biological Activity | K+/Cl- Cotransporter 2 (KCC2) activator | [14] |
Note: This data is for CLP290 and is provided as an example. The properties of this compound may differ significantly.
Experimental Protocols
No experimental protocols involving the disposal of this compound were found in the search results. The disposal procedure provided above is based on general best practices for laboratory chemical waste management.
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of a research chemical in a laboratory setting.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 2. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. uttyler.edu [uttyler.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. aldon-chem.com [aldon-chem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Chemical Waste – EHS [ehs.mit.edu]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. CLP 290 | K+/Cl- Cotransporter 2 | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling of ML-290 in a Research Environment
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of ML-290, a potent RXFP1 agonist.
This document provides crucial safety protocols and operational guidance for the handling of this compound (CAS Number: 1482500-76-4) in a laboratory setting. Adherence to these procedures is essential to ensure the safety of all personnel and to maintain the integrity of research activities.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety practices.[1] When handling this compound, particularly when dissolved in solvents such as Dimethyl Sulfoxide (B87167) (DMSO), the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (butyl rubber, fluoroelastomer, or neoprene recommended) | DMSO can penetrate standard nitrile gloves, potentially carrying dissolved this compound through the skin.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of this compound solutions. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plans: From Receipt to Disposal
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically supplied as a solid or in a DMSO solution. For long-term stability, store the compound as recommended by the supplier, generally at -20°C or -80°C.[3]
Preparation of Solutions:
If working with solid this compound, reconstitution should be performed in a well-ventilated area, preferably within a chemical fume hood. When preparing solutions in DMSO, be mindful that DMSO is hygroscopic and should be handled under dry conditions.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for the safe preparation and use of this compound solutions.
Handling of this compound Solutions:
All work with this compound, especially when in a solvent, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4] Avoid direct contact with skin and eyes.
Spill Procedures:
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Containment: For small spills of this compound in DMSO, absorb the liquid with an inert material (e.g., spill pads, vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area with soap and water.[5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination. The specific disposal route will depend on local regulations and the form of the waste.
Disposal of Unused Solid this compound and Empty Containers:
Unused solid this compound should be disposed of as chemical waste through your institution's hazardous waste management program. Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Disposal of this compound Solutions:
Solutions of this compound, particularly in DMSO, should be collected as hazardous chemical waste. Do not pour this compound solutions down the drain.
Disposal Decision Tree for this compound Waste
Caption: Decision tree for the proper disposal of this compound waste streams.
Experimental Protocols: Key Considerations
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Cell-Based Assays: When adding this compound solutions to cell cultures, ensure thorough mixing to achieve the desired final concentration. Use appropriate controls, including a vehicle control (e.g., DMSO at the same concentration as in the this compound treatment).
-
In Vivo Studies: For animal studies, be aware of the formulation and vehicle used for administration. The pharmacokinetic and pharmacodynamic properties of this compound should be considered when designing dosing regimens.[6]
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure the responsible use of this compound in the laboratory. Always consult your institution's specific safety protocols and waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
